JTE-052
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTE-052; JTE 052; JTE 052. |
Origin of Product |
United States |
Foundational & Exploratory
JTE-052 (Delgocitinib): A Technical Guide on the Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-052, also known as Delgocitinib, is a potent small molecule inhibitor of the Janus kinase (JAK) family.[1][2] Its mechanism of action centers on the ATP-competitive inhibition of all four JAK isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2)), thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3][4] This interruption of the JAK-STAT signaling cascade is critical, as this pathway mediates the cellular response to a wide array of cytokines and growth factors essential for immune cell function.[3][5] In T cells, this compound effectively suppresses activation, proliferation, and differentiation into inflammatory subtypes such as Th1, Th2, and Th17.[6][7] This comprehensive guide details the molecular interactions, signaling consequences, and experimental validation of this compound's effects on T lymphocytes.
Core Mechanism of Action: Pan-JAK Inhibition
This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor of the JAK family of non-receptor tyrosine kinases.[2][4] By binding to the ATP-binding site in the kinase domain of JAK enzymes, it prevents the transfer of phosphate to the kinase itself and to downstream substrates. The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyk2, is crucial for transducing signals from type I and type II cytokine receptors.[5] Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor chains, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3]
This compound's potent, broad-spectrum inhibition of all JAK isoforms allows it to block signaling from a multitude of cytokines implicated in T cell-mediated immune responses.[4][7]
Data Presentation: Quantitative Inhibition Profile
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The data below is summarized from in vitro studies.
Table 1: this compound Enzymatic Inhibition
This table presents the 50% inhibitory concentrations (IC50) of this compound against recombinant human JAK enzymes.
| Target Enzyme | IC50 (nM) | Reference |
| JAK1 | 2.8 | [3][4][8] |
| JAK2 | 2.6 | [3][4][8] |
| JAK3 | 13 | [3][4][8] |
| Tyk2 | 58 | [3][4][8] |
Table 2: this compound Cellular STAT Phosphorylation Inhibition
This table shows the IC50 values for this compound inhibiting the phosphorylation of STAT proteins in primary human inflammatory cells following stimulation with various cytokines.
| Cytokine Stimulant | Downstream Pathway | IC50 (nM) | Reference |
| IFN-α | JAK1/Tyk2 | 18 ± 3 | [4] |
| IL-6 | JAK1/JAK2 | 33 ± 14 | [4] |
| IL-2 | JAK1/JAK3 | 40 ± 9 | [4] |
| IL-23 | JAK2/Tyk2 | 84 ± 11 | [4] |
| GM-CSF | JAK2 | 304 ± 22 | [4] |
Table 3: this compound Functional Inhibition in T Cells
This table highlights the IC50 value for this compound's inhibition of a key T cell function.
| Assay | Cell Type | IC50 (nM) | Reference |
| IL-2-induced T cell proliferation | Human T cells | 8.9 ± 3.6 | [4] |
Visualization of Mechanism and Protocols
Signaling Pathway Diagram
Caption: this compound inhibits the JAK-STAT signaling pathway downstream of cytokine receptors.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound's effect on T cell functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described in the cited literature.[3][6]
T Cell Proliferation Assay
-
Objective: To quantify the inhibitory effect of this compound on T cell proliferation.
-
Methodology:
-
Cell Isolation: Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs) or use a T cell line.
-
Plating: Seed cells in a 96-well plate at a determined density (e.g., 1 x 10^5 cells/well).
-
Compound Addition: Add serial dilutions of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) to the wells. Include vehicle control (DMSO only) and unstimulated control wells.[3]
-
Stimulation: Add a proliferation stimulus, such as Interleukin-2 (IL-2) or anti-CD3/CD28 antibodies, to all wells except the unstimulated controls.[4]
-
Incubation: Culture the cells for a period of 48-72 hours at 37°C in a 5% CO2 incubator.
-
Radiolabeling: Add [3H]-Thymidine (tritiated thymidine) to each well and incubate for an additional 18-24 hours. Proliferating cells will incorporate the radiolabel into their newly synthesized DNA.
-
Harvesting & Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cytokine Measurement Assay
-
Objective: To measure the effect of this compound on the production of inflammatory cytokines by activated T cells.
-
Methodology:
-
Cell Culture & Treatment: Follow steps 1-5 from the T Cell Proliferation Assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the culture supernatant from each well.
-
Measurement: Analyze the concentration of specific cytokines (e.g., IFN-γ, IL-4, IL-17) in the supernatant using either an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead array system, according to the manufacturer's instructions.[3][6]
-
Analysis: Compare cytokine levels in this compound-treated samples to vehicle controls to determine the extent of inhibition.
-
STAT Phosphorylation Assay
-
Objective: To directly measure the inhibition of JAK-mediated STAT phosphorylation by this compound.
-
Methodology:
-
Cell Preparation: Use whole blood or isolated PBMCs/T cells.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a short period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6, IFN-α) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.[4]
-
Fixation and Permeabilization: Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization (e.g., with methanol) to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal on a per-cell basis.
-
Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration relative to the stimulated vehicle control to determine the IC50 value.
-
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. All experimental procedures should be conducted in accordance with institutional and ethical guidelines.
References
- 1. torii.co.jp [torii.co.jp]
- 2. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JAK inhibitor this compound regulates contact hypersensitivity by downmodulating T cell activation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 studies to assess the safety, tolerability and pharmacokinetics of JTE‐052 (a novel Janus kinase inhibitor) ointment in Japanese healthy volunteers and patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Delgocitinib: A Technical Guide to JAK-STAT Signaling Pathway Inhibition
Abstract
Delgocitinib is a potent, small-molecule, pan-Janus kinase (JAK) inhibitor that effectively modulates the immune response by blocking the JAK-STAT signaling pathway.[1][2] This pathway is a critical mediator for numerous pro-inflammatory cytokines and growth factors implicated in the pathophysiology of various inflammatory and autoimmune diseases.[3][4] Delgocitinib, by competitively inhibiting the ATP binding site of all four JAK family members (JAK1, JAK2, JAK3, and TYK2), attenuates downstream signaling, leading to reduced inflammation and restoration of tissue homeostasis.[3][5] This technical guide provides an in-depth overview of delgocitinib's mechanism of action, presents key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core pathways and workflows.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a fundamental signaling cascade that translates extracellular cytokine signals into intracellular transcriptional responses.[6][7] This pathway is integral to the regulation of immunity, cell proliferation, and differentiation.[7][8] The process is initiated when a cytokine binds to its specific cell-surface receptor, inducing receptor dimerization.[7][9] This conformational change brings the associated intracellular JAKs into close proximity, allowing for their trans-phosphorylation and activation.[7][9] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[9] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dissociation, dimerization, and translocation into the nucleus, where they function as transcription factors to regulate gene expression.[8][9] Dysregulation of this pathway is a key driver in many inflammatory skin conditions, including atopic dermatitis and chronic hand eczema (CHE).[2][10]
Delgocitinib's Mechanism of Action
Delgocitinib functions as a reversible, ATP-competitive pan-JAK inhibitor.[3][11] It targets the activity of all four members of the JAK family: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2).[1][3] By binding to the ATP-binding site of the JAK enzymes, delgocitinib blocks their kinase activity, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[5][12] This disruption of the JAK-STAT pathway effectively attenuates the signaling of numerous pro-inflammatory cytokines, including various interleukins (IL-2, IL-4, IL-6, IL-13), interferons (IFN-α), and colony-stimulating factors (GM-CSF).[1][5][13] The inhibition of these cytokine pathways reduces the activation of inflammatory cells and the production of inflammatory mediators, which is central to its therapeutic effect in inflammatory skin diseases.[1][2]
Figure 1: The canonical JAK-STAT signaling pathway.
Figure 2: Mechanism of JAK-STAT pathway inhibition by delgocitinib.
Quantitative Data
In Vitro Potency and Selectivity
Delgocitinib demonstrates potent inhibitory activity against all four JAK isoforms in enzymatic assays. Its mode of inhibition is competitive with ATP.[5]
| Target | IC₅₀ (nM) | Kᵢ (nM) |
| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 |
| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 |
| JAK3 | 13 ± 0 | 5.5 ± 0.3 |
| Tyk2 | 58 ± 9 | 14 ± 1 |
| Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by Delgocitinib. Data sourced from MedchemExpress.[5] |
Cell-Based Cytokine Signaling Inhibition
In cell-based assays, delgocitinib effectively inhibits the phosphorylation of STAT proteins induced by various pro-inflammatory cytokines, demonstrating its functional activity in a cellular context.[5][13]
| Cytokine Stimulant | Downstream Effect Measured | IC₅₀ (nM) |
| IFN-α | STAT Protein Phosphorylation | 18 ± 3 |
| IL-6 | STAT Protein Phosphorylation | 33 ± 14 |
| IL-2 | STAT Protein Phosphorylation | 40 ± 9 |
| IL-23 | STAT Protein Phosphorylation | 84 ± 11 |
| GM-CSF | STAT Protein Phosphorylation | 304 ± 22 |
| IL-2 | T-cell Proliferation | 8.9 ± 3.6 |
| Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation and T-cell Proliferation. Data sourced from MedchemExpress and TargetMol.[5][13] |
Clinical Efficacy in Chronic Hand Eczema (CHE)
The efficacy of delgocitinib cream (20 mg/g) was established in two pivotal Phase 3, randomized, double-blind, vehicle-controlled trials (DELTA 1 and DELTA 2) in adults with moderate to severe CHE.[14]
| Endpoint (at Week 16) | DELTA 1 Trial | DELTA 2 Trial |
| Delgocitinib (n=325) | Vehicle (n=162) | |
| IGA-CHE Treatment Success | 20% | 10% |
| Adverse Events Reported | 45% | 51% |
| Defined as an Investigator's Global Assessment for CHE (IGA-CHE) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.[14] | ||
| Table 3: Primary Efficacy and Safety Outcomes from Phase 3 DELTA Trials. Data sourced from PubMed.[14] |
Pharmacokinetics
When applied topically, delgocitinib exhibits minimal systemic absorption, which is central to its favorable safety profile.[3][15] A Phase 1 study in adults with moderate to severe CHE demonstrated low plasma concentrations.[15]
| Parameter | Day 1 | Day 8 |
| Geometric Mean Cₘₐₓ (ng/mL) | 0.50 | 0.46 |
| Geometric Mean AUC₀₋₁₂ (h*ng/mL) | 2.5 | 3.7 |
| Relative Bioavailability (vs. oral) | \multicolumn{2}{c | }{0.6%} |
| Table 4: Pharmacokinetic Parameters of Delgocitinib Cream 20 mg/g. Data sourced from Dermatology Times.[15] |
Experimental Protocols & Workflows
In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC₅₀ value of an inhibitor against a specific JAK isoform.[16][17]
Objective: To quantify the potency of delgocitinib in inhibiting the enzymatic activity of a specific recombinant JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).[18]
-
Peptide substrate (e.g., IRS1(Y608) peptide).[18]
-
Adenosine triphosphate (ATP) solution.
-
Delgocitinib, serially diluted in DMSO.
-
384-well assay plates.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Multimode plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Prepare a serial dilution of delgocitinib in DMSO. Add 1 µL of each concentration to the wells of a 384-well plate. Use DMSO-only wells as controls.[17]
-
Enzyme Addition: Dilute the recombinant JAK enzyme to the desired concentration in kinase buffer and add 2 µL to each well.[17]
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km value for the specific JAK isoform to accurately determine inhibitor potency.[17] Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes to allow the enzymatic reaction to proceed.[17][18]
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40-60 minutes at room temperature.[17]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[17]
-
Data Analysis: Calculate the percent inhibition for each delgocitinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Figure 3: Experimental workflow for an in vitro JAK kinase inhibition assay.
Conclusion
Delgocitinib is a first-in-class topical pan-JAK inhibitor that represents a significant advancement in the treatment of inflammatory dermatological conditions like chronic hand eczema and atopic dermatitis.[3][19] Its mechanism of action, centered on the competitive inhibition of all four JAK family members, allows it to broadly suppress the signaling of key pro-inflammatory cytokines.[2] Preclinical data confirms its high potency, while extensive clinical trials have demonstrated its efficacy and favorable safety profile.[5][14] The topical formulation ensures localized activity with minimal systemic absorption, mitigating the risks associated with oral JAK inhibitors.[3][15] Delgocitinib provides a targeted, non-steroidal therapeutic option for patients with a significant unmet medical need.[20]
References
- 1. Delgocitinib | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. delgocitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. google.com [google.com]
- 13. Delgocitinib | JAK | Tyrosine Kinases | TargetMol [targetmol.com]
- 14. Efficacy and safety of delgocitinib cream in adults with moderate to severe chronic hand eczema (DELTA 1 and DELTA 2): results from multicentre, randomised, controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dermatologytimes.com [dermatologytimes.com]
- 16. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 20. drugtopics.com [drugtopics.com]
JTE-052 (Delgocitinib): A Technical Overview of its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-052, also known as delgocitinib, is a novel pan-Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent, particularly in the field of dermatology.[1][2][3] It was recently approved in Japan for the treatment of atopic dermatitis, marking it as the first JAK inhibitor to be approved for this indication.[1][2] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for professionals in the field of drug development and research.
Discovery and Pharmacological Profile
The discovery of this compound stemmed from a research program aimed at identifying novel immunomodulators with unique structural features.[1][2] The research led to the development of a series of JAK inhibitors characterized by a novel, highly three-dimensional spiro scaffold, which conferred excellent physicochemical properties and efficacy in animal models of dermatitis.[1][2]
This compound distinguishes itself as a potent inhibitor of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[4][5][6][7] The inhibition is ATP-competitive, meaning this compound binds to the ATP-binding site of the kinases, preventing their enzymatic activity.[4][7]
Quantitative Data: Kinase Inhibition and Cellular Activity
The inhibitory potency of this compound against the JAK family has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: this compound Inhibitory Activity against JAK Enzymes
| Kinase | IC50 (nM) | Ki (nM) |
| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 |
| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 |
| JAK3 | 13 ± 0 | 5.5 ± 0.3 |
| Tyk2 | 58 ± 9 | 14 ± 1 |
| Data sourced from enzymatic assays.[4][6] |
Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation
| Cytokine | Signaling Pathway | IC50 (nM) |
| IL-2 | JAK1/JAK3 | 40 ± 9 |
| IL-6 | JAK1/JAK2/Tyk2 | 33 ± 14 |
| IFN-α | JAK1/Tyk2 | 18 ± 3 |
| IL-23 | JAK2/Tyk2 | 84 ± 11 |
| GM-CSF | JAK2 | 304 ± 22 |
| Data from cell-based assays measuring the inhibition of STAT protein phosphorylation.[4][6] |
Table 3: In Vivo Efficacy of this compound
| Model | Endpoint | ED50 (mg/kg) |
| Mouse IL-2-induced IFN-γ production | IFN-γ production | 0.24 |
| Oral dosing of this compound demonstrated potent suppression of cytokine production in vivo.[4][7] |
Mechanism of Action: The JAK-STAT Signaling Pathway
The therapeutic effects of this compound are a direct result of its inhibition of the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[3][8][9][10]
When a cytokine binds to its receptor, it brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammatory responses.
This compound, by blocking the ATP-binding site of JAKs, prevents the initial phosphorylation cascade, thereby inhibiting the downstream signaling of a wide range of pro-inflammatory cytokines.[4][7][11]
Chemical Synthesis Process
The synthesis of this compound (delgocitinib) is notable for its construction of a unique spirocyclic core. While detailed, step-by-step industrial synthesis protocols are proprietary, the key steps can be inferred from the medicinal chemistry literature. The synthesis described in patent WO 2011013785 A1 outlines the general approach to creating the pyrrolo[2,3-d]pyrimidine scaffold common to many JAK inhibitors, coupled with the distinctive spirocyclic amine moiety.[4]
The general synthetic strategy involves the following key stages:
-
Synthesis of the Spirocyclic Amine: This is a crucial and often complex part of the synthesis, involving the construction of the three-dimensional spiro scaffold. This likely involves multi-step reactions to build the chiral centers and the ring system.
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic core is a common feature in many kinase inhibitors. Its synthesis typically starts from a substituted pyrimidine derivative, which is then elaborated to form the fused pyrrole ring.
-
Coupling Reaction: The final key step is the coupling of the spirocyclic amine with the functionalized pyrrolo[2,3-d]pyrimidine core. This is typically achieved through a nucleophilic aromatic substitution reaction, where the amine displaces a leaving group (such as a halogen) on the heterocyclic core.
-
Purification: The final compound is then purified using standard techniques such as column chromatography and recrystallization to yield the active pharmaceutical ingredient (API).
Key Experimental Protocols
The pharmacological characterization of this compound involved a series of robust in vitro and in vivo experiments. Below are the methodologies for some of the key assays.
JAK Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of this compound on recombinant JAK enzymes.
-
Methodology:
-
Enzymes: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes were used.
-
Substrate: A synthetic peptide substrate for the kinases was used.
-
Procedure: The assay was performed in a microplate format. The JAK enzyme, peptide substrate, and varying concentrations of this compound were incubated in a buffer solution. The kinase reaction was initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate was quantified, typically using a fluorescence- or luminescence-based method.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation. To determine the mode of inhibition (e.g., ATP-competitive), Lineweaver-Burk plots were generated by measuring reaction velocities at different substrate (ATP) and inhibitor concentrations.[4] Ki values were derived from these plots.[4][6]
-
Cell-Based Cytokine Signaling Assay
-
Objective: To evaluate the ability of this compound to inhibit cytokine-induced signaling in a cellular context.
-
Methodology:
-
Cells: Primary human inflammatory cells (e.g., T cells, monocytes) were used.[4][7]
-
Procedure: Cells were pre-incubated with various concentrations of this compound. Subsequently, a specific cytokine (e.g., IL-2, IL-6, IFN-α) was added to stimulate the corresponding JAK-STAT pathway.
-
Detection: After stimulation, the cells were lysed, and the level of phosphorylated STAT proteins (p-STAT) was measured using methods such as ELISA or flow cytometry with phospho-specific antibodies.
-
Data Analysis: IC50 values were determined by plotting the inhibition of p-STAT levels against the concentration of this compound.[4][6]
-
In Vivo Mouse Model of IL-2-Induced IFN-γ Production
-
Objective: To assess the in vivo efficacy and potency of orally administered this compound.
-
Methodology:
-
Procedure: this compound was administered orally to the mice at various doses. After a set period, the mice were challenged with an injection of IL-2 to induce a systemic inflammatory response, characterized by the production of IFN-γ.
-
Measurement: Blood samples were collected, and the plasma concentration of IFN-γ was measured by ELISA.
-
Data Analysis: The dose-dependent inhibition of IFN-γ production was analyzed to calculate the ED50 value, which is the dose required to achieve 50% of the maximum inhibitory effect.[4][7]
Conclusion
This compound (delgocitinib) is a potent, ATP-competitive pan-JAK inhibitor discovered through a dedicated effort to create novel immunomodulators with superior physicochemical properties.[1][2] Its ability to broadly inhibit the four JAK family members allows it to effectively block the signaling of numerous pro-inflammatory cytokines, which has been demonstrated in a range of in vitro and in vivo models.[4][7][11] The chemical synthesis, centered around a unique three-dimensional spiro scaffold, represents a significant achievement in medicinal chemistry. The successful clinical development and approval of this compound for atopic dermatitis underscore the therapeutic potential of targeting the JAK-STAT pathway for inflammatory skin disorders.[1][2][12][13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: this compound (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. torii.co.jp [torii.co.jp]
- 13. torii.co.jp [torii.co.jp]
- 14. Efficacy and safety of topical this compound, a Janus kinase inhibitor, in Japanese adult patients with moderate-to-severe atopic dermatitis: a phase II, multicentre, randomized, vehicle-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
review of JTE-052 preclinical pharmacology
An In-Depth Technical Guide to the Preclinical Pharmacology of JTE-052 (Delgocitinib)
Introduction
This compound, also known as delgocitinib, is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), plays a critical role in mediating signal transduction for a wide array of cytokines and growth factors involved in hematopoiesis and immune response.[1][3] By interfering with these signaling pathways, this compound has emerged as a promising therapeutic agent for various inflammatory and autoimmune diseases, particularly dermatological conditions like atopic dermatitis.[4][5] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The biological effects of numerous pro-inflammatory cytokines are transduced through the JAK-STAT signaling cascade. This pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune cell function.[1]
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of JAKs. It acts as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of the JAK enzymes and preventing the phosphorylation events necessary for signal transduction.[6][7] This blockade effectively dampens the inflammatory cascade driven by cytokines.
References
- 1. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
JTE-052 (Delgocitinib): A Pan-JAK Inhibitor for Inflammatory Dermatoses - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-052 (Delgocitinib) is a novel small-molecule, pan-Janus kinase (JAK) inhibitor developed for the topical treatment of inflammatory skin diseases, most notably atopic dermatitis (AD). By inhibiting all four members of the JAK family (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 [Tyk2]), this compound effectively blocks the signaling of a wide array of pro-inflammatory cytokines that are central to the pathophysiology of various dermatological conditions. This technical guide provides an in-depth overview of this compound, consolidating data on its mechanism of action, inhibitory activity, experimental evaluation protocols, and clinical efficacy. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.
Introduction to this compound and its Target: The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine signals into transcriptional changes within the nucleus. This pathway is integral to the regulation of immunity, inflammation, and hematopoiesis. In inflammatory skin diseases like atopic dermatitis and psoriasis, the JAK-STAT pathway is pathologically overactivated by a host of cytokines, including interleukins (IL-4, IL-5, IL-13, IL-23, IL-31) and interferons.[1][2]
This compound, also known as delgocitinib, is a potent, ATP-competitive inhibitor of all four JAK isoforms.[3] Its development as a topical agent is designed to deliver targeted anti-inflammatory effects directly to the skin, thereby minimizing the systemic side effects associated with oral JAK inhibitors.[4] Preclinical and clinical studies have demonstrated its ability to inhibit inflammatory cell activation, reduce pruritus, and improve skin barrier function.[5][6]
Mechanism of Action: Pan-JAK Inhibition
This compound functions by binding to the ATP-binding site of JAK enzymes, preventing their phosphorylation and subsequent activation. This blockade halts the downstream phosphorylation of STAT proteins. Without phosphorylation, STATs cannot dimerize and translocate to the nucleus, thus inhibiting the transcription of numerous pro-inflammatory genes. By targeting all four JAKs, this compound can simultaneously interfere with the signaling of multiple cytokines crucial to the pathogenesis of atopic dermatitis, including those involved in Th1, Th2, and Th17 inflammatory responses.[1][7]
Quantitative Data: In Vitro Activity and Clinical Efficacy
The potency and efficacy of this compound have been quantified through a series of in vitro enzymatic assays, cell-based signaling assays, and multi-phase clinical trials.
Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by this compound
This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values of this compound against the four JAK family enzymes. The data demonstrate potent, ATP-competitive inhibition across all isoforms.
| JAK Isoform | IC50 (nM) | Ki (nM) |
| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 |
| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 |
| JAK3 | 13 ± 0 | 5.5 ± 0.3 |
| Tyk2 | 58 ± 9 | 14 ± 1 |
| Data sourced from Tanimoto et al. (2015).[3] |
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
This table shows the IC50 values for this compound's ability to inhibit the phosphorylation of STAT proteins following stimulation with various pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
| Cytokine Stimulant | Downstream Pathway | IC50 (nM) |
| IL-2 | JAK1/3 -> STAT5 | 40 ± 9 |
| IL-6 | JAK1/2 -> STAT3 | 33 ± 14 |
| IFN-α | JAK1/Tyk2 -> STAT1/2 | 18 ± 3 |
| IL-23 | JAK2/Tyk2 -> STAT3 | 84 ± 11 |
| GM-CSF | JAK2 -> STAT5 | 304 ± 22 |
| Data sourced from Tanimoto et al. (2015).[3] |
Table 3: Clinical Efficacy of Topical this compound in Atopic Dermatitis (Phase II & III Studies)
This table presents key efficacy endpoints from clinical trials investigating this compound ointment in adult and pediatric patients with moderate-to-severe atopic dermatitis. The primary endpoint is typically the mean percentage change from baseline in the modified Eczema Area and Severity Index (mEASI) score.
| Study Population | This compound Conc. | Mean % Change in mEASI Score (at 4 weeks) | Vehicle % Change | Pruritus Reduction (NRS Score) |
| Adults | 0.25% | -41.7% | -12.2% | Significant vs. Vehicle |
| (Nakagawa, 2018) | 0.5% | -57.1% | -12.2% | Significant vs. Vehicle |
| 1% | -54.9% | -12.2% | Significant vs. Vehicle | |
| 3% | -72.9% | -12.2% | Significant vs. Vehicle | |
| Pediatrics (2-15y) | 0.25% | -54.2% | -4.8% | Significant vs. Vehicle |
| (Nakagawa, 2019) | 0.5% | -61.8% | -4.8% | Significant vs. Vehicle |
| Data sourced from Nakagawa et al. (2018, 2019).[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. Below are representative protocols for key assays used to characterize this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 of this compound against a specific JAK enzyme by measuring ADP production, which is proportional to kinase activity. This is a representative protocol based on the widely used ADP-Glo™ Kinase Assay format.[7][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative efficacy and safety of dupilumab versus newly approved biologics and JAKi in pediatric atopic dermatitis: A systematic review and network meta-analysis | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
JTE-052: A Deep Dive into its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of JTE-052 (Delgocitinib), a novel Janus kinase (JAK) inhibitor. It delves into its mechanism of action, impact on cytokine signaling, and efficacy in various inflammatory conditions, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Mechanism of Action: Pan-JAK Inhibition
This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] These enzymes are crucial for the intracellular signaling of numerous cytokines and growth factors that drive immune responses and inflammation.[1][2] By binding to the ATP-binding site of JAKs, this compound effectively blocks their phosphorylation and activation, thereby interrupting the downstream signaling cascade.[1][3]
The inhibitory activity of this compound across the JAK family is potent, with a profile that demonstrates broad-spectrum JAK inhibition.[1][4][5] This pan-JAK inhibitory profile allows this compound to modulate the signaling of a wide range of cytokines involved in both innate and adaptive immunity.[1][6]
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, providing a clear picture of its inhibitory capabilities against specific JAK enzymes and cytokine-mediated signaling pathways.
Table 1: this compound Inhibitory Activity against JAK Enzymes
| Target | IC50 (nM) | Ki (nM) | Inhibition Mode |
| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 | ATP-competitive |
| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 | ATP-competitive |
| JAK3 | 13 ± 0 | 5.5 ± 0.3 | ATP-competitive |
| Tyk2 | 58 ± 9 | 14 ± 1 | ATP-competitive |
Data sourced from enzymatic assays using recombinant human enzymes.[1]
Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in hPBMCs
| Cytokine Stimulant | Downstream Signal | IC50 (nM) |
| IL-2 | STAT Phosphorylation | 40 ± 9 |
| IL-6 | STAT Phosphorylation | 33 ± 14 |
| IL-23 | STAT Phosphorylation | 84 ± 11 |
| GM-CSF | STAT Phosphorylation | 304 ± 22 |
| IFN-α | STAT Phosphorylation | 18 ± 3 |
Data from cell-based assays measuring the phosphorylation of Stat proteins in human peripheral blood mononuclear cells (hPBMCs).[1]
Table 3: In Vitro and In Vivo Efficacy of this compound
| Assay/Model | Parameter Measured | This compound Potency |
| IL-2-induced T cell proliferation | T cell proliferation | IC50 = 8.9 ± 3.6 nM |
| Mouse IL-2-induced IFN-γ production | IFN-γ production | ED50 = 0.24 mg/kg (oral) |
| Rat Collagen-Induced Arthritis | Amelioration of inflammation and joint destruction | Effective even in methotrexate-resistant conditions |
Data compiled from various in vitro and in vivo studies.[1][6]
Signaling Pathway: The JAK-STAT Cascade
The primary signaling pathway modulated by this compound is the JAK-STAT pathway. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.
Immunomodulatory Effects on Immune Cells
This compound exerts its effects on a variety of immune cells, contributing to its broad anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the activation and proliferation of T cells, B cells, monocytes, and mast cells in vitro.[1][6] Specifically, this compound potently inhibits T cell proliferation and activation in response to antigen presentation.[7][8] This action is central to its efficacy in T-cell-mediated inflammatory conditions.[7]
Efficacy in Preclinical Models of Inflammatory Diseases
The therapeutic potential of this compound has been demonstrated in several animal models of chronic inflammatory diseases.
-
Atopic Dermatitis (AD) and Psoriasis: In murine models of atopic dermatitis and psoriasis, oral administration of this compound was shown to inhibit skin inflammation.[9] The efficacy of this compound in these models was superior to conventional therapeutic agents like ciclosporin and methotrexate.[9] Topical application of this compound ointment also proved effective in ameliorating hapten-induced chronic dermatitis in rats, with greater efficacy than tacrolimus ointment.[9] Furthermore, this compound improves skin barrier function by suppressing STAT3 activation, leading to an increase in terminal differentiation proteins like filaggrin.[10]
-
Rheumatoid Arthritis (RA): In a rat collagen-induced arthritis model, a widely used model for RA, this compound effectively ameliorated articular inflammation and joint destruction.[1][6][11] Notably, it demonstrated efficacy even in therapeutic treatments where methotrexate was ineffective.[1][6] Oral administration of this compound in rats with adjuvant-induced arthritis improved spontaneous locomotor activity, which correlated with the reduction of articular inflammation and hyperalgesia.[12] This improvement was associated with a decrease in serum levels of the pro-inflammatory cytokine IL-6.[12][13]
Clinical Development and Efficacy
This compound, under the generic name delgocitinib, has undergone clinical development, particularly as a topical treatment for atopic dermatitis.[14][15] Phase II clinical studies in Japanese adult patients with moderate-to-severe atopic dermatitis demonstrated that topical this compound ointment markedly and rapidly improved clinical signs and symptoms, including a reduction in the pruritus score, with a favorable safety profile.[14][16] The efficacy was dose-dependent, with significant reductions in the modified Eczema Area Severity Index (mEASI) score compared to vehicle.[14] Phase I studies in healthy volunteers and patients with atopic dermatitis also showed that topical this compound was safe and well-tolerated.[17][18] Subsequent Phase 3 studies in infant and pediatric patients have further supported its efficacy and safety in younger populations.[19][20][21]
Detailed Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human JAK enzymes.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are used.
-
This compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted to various concentrations.
-
The enzymatic reactions are conducted in the presence of a specific substrate peptide and ATP.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based method or radioactive labeling.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
To determine the mode of inhibition, Lineweaver-Burk plots are generated by measuring enzyme kinetics at varying concentrations of ATP and this compound.[1]
Cell-Based STAT Phosphorylation Assay
Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in primary human inflammatory cells.
Methodology:
-
Primary human inflammatory cells, such as peripheral blood mononuclear cells (hPBMCs), are isolated.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, IL-23, GM-CSF, or IFN-α).
-
Following stimulation, the cells are fixed and permeabilized.
-
The level of phosphorylated STAT proteins is quantified using flow cytometry with phospho-specific antibodies.
-
The IC50 values are determined from the dose-response curves.[1]
T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on T-cell proliferation.
Methodology:
-
Human T cells are isolated and pre-cultured with a mitogen like phytohemagglutinin (PHA-M) for 3 days.
-
The cells are plated in 96-well plates in the presence or absence of various concentrations of this compound.
-
After a 30-minute pre-incubation period, the cells are stimulated with recombinant human IL-2.
-
The cells are incubated for 3 days.
-
Cell proliferation is measured by the incorporation of [3H]thymidine, which is added during the culture period.
-
The amount of incorporated radioactivity is measured using a scintillation counter.[1]
Murine Model of Contact Hypersensitivity (CHS)
Objective: To investigate the in vivo efficacy of this compound in a T-cell-mediated skin inflammation model.
Methodology:
-
Sensitization Phase: A hapten (e.g., 2,4-dinitrofluorobenzene - DNFB) is applied to the shaved abdomen of mice.
-
Elicitation Phase: Several days later, the same hapten is applied to the ear to elicit an inflammatory response.
-
This compound or vehicle is administered orally to the mice, either during the sensitization phase, the elicitation phase, or both.
-
Ear swelling is measured as an indicator of the inflammatory response.
-
Infiltrating immune cells (e.g., CD4+ and CD8+ T cells) in the ear tissue are analyzed by flow cytometry.
-
The effect of this compound on dendritic cell migration and activation can also be assessed by analyzing draining lymph nodes.[7][8]
Conclusion
This compound is a potent, pan-JAK inhibitor with significant immunomodulatory effects. Its ability to broadly inhibit cytokine signaling translates into robust efficacy in preclinical models of various inflammatory diseases, including atopic dermatitis, psoriasis, and rheumatoid arthritis. Clinical studies have confirmed its therapeutic potential, particularly as a topical agent for atopic dermatitis. The detailed data and methodologies presented in this guide underscore the promising profile of this compound as a therapeutic agent for a range of immune-mediated inflammatory disorders.
References
- 1. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. JAK inhibitor this compound regulates contact hypersensitivity by downmodulating T cell activation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Janus kinase inhibitor this compound improves skin barrier function through suppressing signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of spontaneous locomotor activity with JAK inhibition by this compound in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of topical this compound, a Janus kinase inhibitor, in Japanese adult patients with moderate-to-severe atopic dermatitis: a phase II, multicentre, randomized, vehicle-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Phase 1 studies to assess the safety, tolerability and pharmacokinetics of this compound (a novel Janus kinase inhibitor) ointment in Japanese healthy volunteers and patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. torii.co.jp [torii.co.jp]
- 20. jt.com [jt.com]
- 21. Top-line Results of Phase 3 Clinical Study of this compound Ointment, JAK Inhibitor, in Infant Patients with Atopic Dermatitis in Japan | JT Global Site [jt.com]
JTE-052 (Delgocitinib): A Technical Overview of Early Research and Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
JTE-052, also known as delgocitinib, is a novel small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It has been developed as a topical treatment for inflammatory skin disorders, most notably atopic dermatitis.[2] This technical guide provides a comprehensive overview of the early research and development of this compound, detailing its mechanism of action, key preclinical data, and the experimental methodologies employed in its initial evaluation.
Core Mechanism of Action: Pan-JAK Inhibition
This compound functions as an ATP-competitive pan-JAK inhibitor, targeting the four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] These intracellular tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones involved in immunity and inflammation.[1][3] By inhibiting these kinases, this compound effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
In Vitro Inhibitory Activity
The inhibitory potential of this compound against the individual JAK enzymes was determined through in vitro enzymatic assays. The compound demonstrated potent inhibition of JAK1, JAK2, and JAK3, with a slightly lower potency for Tyk2. The mode of inhibition was found to be competitive with ATP for all four JAKs.[4]
Table 1: In Vitro Enzymatic Inhibition of JAKs by this compound
| Target Enzyme | IC50 (nM) | Ki (nM) |
| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 |
| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 |
| JAK3 | 13 ± 0 | 5.5 ± 0.3 |
| Tyk2 | 58 ± 9 | 14 ± 1 |
| Data compiled from MedChemExpress.[4] |
Inhibition of Cytokine-Mediated Signaling
The functional consequence of JAK inhibition by this compound was assessed by measuring its effect on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs). This compound effectively inhibited the signaling of multiple pro-inflammatory cytokines, each of which relies on specific JAK-STAT pathways.
Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
| Cytokine | Stimulated STAT | IC50 (nM) |
| IL-2 | Stat5 | 40 ± 9 |
| IL-6 | Stat3 | 33 ± 14 |
| IL-23 | Stat3 | 84 ± 11 |
| GM-CSF | Stat5 | 304 ± 22 |
| IFN-α | Stat1 | 18 ± 3 |
| Data compiled from MedChemExpress.[4] |
Furthermore, this compound demonstrated a potent inhibitory effect on IL-2-induced T-cell proliferation, a critical process in the adaptive immune response, with an IC50 value of 8.9 ± 3.6 nM.[4]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Preclinical In Vivo Efficacy
The anti-inflammatory effects of this compound were evaluated in established rodent models of inflammatory skin disease and arthritis.
Murine Contact Hypersensitivity (CHS) Model
The CHS model is a well-established T-cell-mediated model of allergic contact dermatitis.
Experimental Protocol:
-
Sensitization: On day 0, the shaved abdomens of mice are sensitized by the topical application of 50 µl of 0.5% 2,4-dinitrofluorobenzene (DNFB) dissolved in a 4:1 acetone:olive oil vehicle.[5]
-
Treatment: this compound or vehicle is administered orally to the mice.
-
Elicitation: On day 5, the mice are challenged by applying 25 µl of 0.5% DNFB to one ear.[5]
-
Evaluation: Ear swelling is measured at various time points post-challenge as an indicator of the inflammatory response.
In this model, oral administration of this compound has been shown to significantly attenuate ear swelling, demonstrating its efficacy in a T-cell-driven skin inflammation model.
Rat Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used animal model for rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and cartilage and bone destruction.
Experimental Protocol:
-
Immunization: On day 0, rats are immunized via intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[6]
-
Booster: A booster injection with the same emulsion is administered on day 7.[7]
-
Treatment: Oral administration of this compound or vehicle is initiated either prophylactically (from day 1) or therapeutically (after the onset of arthritis).[8]
-
Evaluation: The severity of arthritis is assessed by measuring paw volume and scoring clinical signs of inflammation. Histological and radiographic analyses of the joints are also performed.[8]
This compound demonstrated the ability to prevent the development of arthritis when administered prophylactically and to reduce paw swelling and joint destruction in a therapeutic setting.[8]
Conclusion
The early research and development of this compound (delgocitinib) established its profile as a potent pan-JAK inhibitor with a clear mechanism of action. In vitro studies quantified its inhibitory activity against all four JAK enzymes and its functional blockade of key pro-inflammatory cytokine signaling pathways. Subsequent in vivo studies in validated rodent models of skin inflammation and arthritis provided strong evidence of its anti-inflammatory efficacy. These foundational preclinical data supported the further clinical development of this compound as a topical therapeutic agent for inflammatory skin diseases.
References
- 1. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
- 2. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 3. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DNFB induced Contact Hypersensitivity. [bio-protocol.org]
- 6. Collagen-induced arthritis in rats [bio-protocol.org]
- 7. chondrex.com [chondrex.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
JTE-052's Effect on Inflammatory Mediators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-052, also known as delgocitinib, is a novel small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] JAKs are critical components of intracellular signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses.[2] By inhibiting JAKs, this compound effectively modulates the production and function of a wide range of inflammatory mediators, making it a promising therapeutic agent for various inflammatory conditions, particularly dermatological diseases like atopic dermatitis and chronic hand eczema.[3][4] This technical guide provides an in-depth overview of the effects of this compound on inflammatory mediators, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway.[5] Cytokines, such as interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the cell surface, leading to the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammation, cell proliferation, and differentiation.[6] this compound, as a pan-JAK inhibitor, blocks the activity of JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), thereby interrupting this signaling cascade and suppressing the expression of inflammatory genes.[1]
Quantitative Data on the Inhibition of Inflammatory Mediators
The inhibitory activity of this compound has been quantified through various in vitro assays. The data are summarized in the tables below.
Table 1: Inhibition of JAK Enzymes by this compound
| Target | IC₅₀ (nM) | Reference |
| JAK1 | 2.8 | [1] |
| JAK2 | 2.6 | [1] |
| JAK3 | 13 | [1] |
| Tyk2 | 58 | [1] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs) by this compound
| Cytokine Stimulant | Phosphorylated STAT | IC₅₀ (nM) | Reference |
| IL-2 | STAT5 | 40 ± 9 | [1] |
| IL-6 | STAT3 | 33 ± 14 | [1] |
| IL-23 | STAT3 | 84 ± 11 | [1] |
| GM-CSF | STAT5 | 304 ± 22 | [1] |
| IFN-α | STAT1 | 18 ± 3 | [1] |
Data are presented as mean ± standard deviation.
Table 3: Inhibition of T-Cell and Other Inflammatory Responses by this compound
| Assay | Inhibitory Effect | IC₅₀ (nM) / ED₅₀ (mg/kg) | Reference |
| IL-2-induced T-cell proliferation | Inhibition | 8.9 ± 3.6 (IC₅₀) | [1] |
| IL-4 release in whole blood | Inhibition | 17.2 ng/mL (IC₅₀) | [7] |
| IL-2-induced IFN-γ production (in vivo, mice) | Suppression | 0.24 (ED₅₀) | [1] |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.
This compound has been shown to inhibit Th1, Th2, and Th17-type inflammatory responses in human T cells and mast cells in vitro.[2] This broad activity is consistent with its pan-JAK inhibition profile, as different JAKs are involved in the signaling of various cytokine families. For instance, the inhibition of IFN-γ (a key Th1 cytokine) and IL-4 (a key Th2 cytokine) signaling underscores its potential to treat diseases with mixed inflammatory profiles.[1][7]
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the effect of this compound on inflammatory mediators.
JAK Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of JAK isoforms.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes, a substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP. This compound is prepared in various concentrations.
-
Procedure: The assay is typically performed in a 96-well plate format. Each well contains the specific JAK enzyme, the substrate peptide, and ATP in a reaction buffer. This compound at varying concentrations is added to the wells. The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: The phosphorylation of the substrate peptide is quantified. This can be done using methods such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent kinase assay.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
STAT Phosphorylation Assay (Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in cells treated with this compound.
Methodology:
-
Cell Culture: Human PBMCs are isolated from healthy donors and cultured in appropriate media.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Staining: After stimulation, the cells are fixed and permeabilized to allow intracellular staining. They are then stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT5, anti-phospho-STAT3). Antibodies against cell surface markers (e.g., CD3, CD4) can be included to identify specific cell populations.
-
Data Acquisition and Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the phospho-STAT signal is determined for each condition. The percentage of inhibition is calculated, and IC₅₀ values are derived.[8]
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of T-cells following stimulation.
Methodology:
-
Cell Preparation: T-cells are isolated from human PBMCs.
-
Stimulation: T-cells are stimulated to proliferate using agents such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen in the presence of antigen-presenting cells.
-
Treatment: The stimulated cells are cultured in the presence of varying concentrations of this compound or a vehicle control.
-
Proliferation Measurement: After a few days of culture (e.g., 3-5 days), cell proliferation is measured. Common methods include:
-
[³H]-Thymidine Incorporation: Cells are pulsed with radioactive thymidine, which is incorporated into the DNA of proliferating cells. The amount of incorporated radioactivity is measured.
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the fluorescence intensity of CFSE is halved. Proliferation is measured by the reduction in fluorescence intensity using flow cytometry.
-
-
Data Analysis: The level of proliferation in this compound-treated cells is compared to the control to determine the inhibitory effect and calculate the IC₅₀.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of this compound on the production of specific inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture and Stimulation: Immune cells (e.g., PBMCs or specific T-cell subsets) are cultured and stimulated to produce cytokines (e.g., with lipopolysaccharide for monocytes or anti-CD3/CD28 for T-cells).
-
Treatment: The cells are treated with different concentrations of this compound during the stimulation period.
-
Supernatant Collection: After an appropriate incubation time, the cell culture supernatant is collected.
-
ELISA: The concentration of a specific cytokine (e.g., IFN-γ, IL-4, IL-17) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9] This involves capturing the cytokine with a specific antibody coated on a plate, followed by detection with a second, enzyme-linked antibody. The enzyme reaction produces a colored product, and the absorbance is proportional to the amount of cytokine present.
-
Data Analysis: A standard curve is generated using known concentrations of the cytokine. The concentrations in the samples are interpolated from this curve, and the percentage of inhibition by this compound is calculated.
Murine Model of Contact Hypersensitivity
Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated skin inflammation model.[10]
Methodology:
-
Sensitization: Mice are sensitized by applying a hapten (e.g., dinitrofluorobenzene - DNFB) to a shaved area of their abdomen.
-
Elicitation (Challenge): After a few days (e.g., 5 days), a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.
-
Treatment: this compound is administered to the mice, typically orally or topically, at various doses before and/or after the challenge.
-
Assessment of Inflammation: The inflammatory response in the ear is assessed by measuring ear swelling (thickness) at different time points after the challenge.
-
Histological Analysis and Cytokine Measurement: At the end of the experiment, the ear tissue can be collected for histological examination to assess immune cell infiltration. The levels of inflammatory cytokines in the tissue can also be measured by homogenizing the tissue and performing ELISA or real-time PCR.
-
Data Analysis: The reduction in ear swelling and inflammatory markers in the this compound-treated groups are compared to the vehicle-treated group to determine the in vivo efficacy.
Conclusion
This compound (delgocitinib) is a potent pan-JAK inhibitor that effectively suppresses the signaling of a broad range of inflammatory cytokines.[1] Its mechanism of action, through the inhibition of the JAK-STAT pathway, translates to a significant reduction in the activation and proliferation of key inflammatory cells and the production of inflammatory mediators. The quantitative data from in vitro and in vivo studies demonstrate its potential as a therapeutic agent for a variety of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other JAK inhibitors in the drug development pipeline.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. iqwig.de [iqwig.de]
- 5. youtube.com [youtube.com]
- 6. JAK inhibitor this compound regulates contact hypersensitivity by downmodulating T cell activation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.fourwaves.com [cdn.fourwaves.com]
- 8. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Contact hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Delgocitinib's Kinase Selectivity: A Foundational Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational studies on the kinase selectivity of delgocitinib, a pan-Janus kinase (JAK) inhibitor. This document details the quantitative basis of its inhibitory action, the experimental methodologies used to determine its selectivity, and the signaling pathways it modulates.
Core Concept: Pan-JAK Inhibition
Delgocitinib is a small molecule inhibitor that potently and selectively targets the family of Janus kinases (JAKs), which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] Its mechanism of action is centered on the competitive inhibition of the ATP binding site on these kinases.[4] By blocking the kinase activity of JAKs, delgocitinib effectively disrupts the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is crucial for the signal transduction of numerous cytokines and growth factors involved in inflammatory and immune responses.[5]
Data Presentation: Kinase Inhibition Profile
The kinase selectivity of delgocitinib has been primarily characterized by its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against the four members of the JAK family. The following table summarizes the quantitative data from foundational in vitro enzymatic assays.
| Kinase Target | IC50 (nM) | Ki (nM) |
| JAK1 | 2.8 | 2.1 |
| JAK2 | 2.6 | 1.7 |
| JAK3 | 13 | 5.5 |
| TYK2 | 58 | 14 |
| Data compiled from multiple sources.[2] |
While comprehensive kinome scan data for delgocitinib against a broad panel of kinases is not publicly available, its potent inhibition of all four JAK family members classifies it as a pan-JAK inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational studies of delgocitinib's kinase selectivity. These represent standard and widely accepted protocols in the field.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method to determine the IC50 values of delgocitinib against purified kinase enzymes. Assays like the Transcreener® ADP² Assay are frequently employed.[6]
Objective: To quantify the concentration-dependent inhibition of JAK family kinases by delgocitinib in a biochemical assay.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Specific peptide substrate for each kinase (e.g., IRS1 peptide for JAK1).[6]
-
Adenosine triphosphate (ATP).
-
Delgocitinib, serially diluted in DMSO.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP detection reagents (e.g., Transcreener® ADP² FP Assay Kit).
-
384-well assay plates.
-
Plate reader capable of fluorescence polarization detection.
Procedure:
-
Compound Preparation: Prepare a series of delgocitinib dilutions in DMSO. A typical starting concentration range would be from 1 µM down to picomolar concentrations.
-
Assay Plate Preparation: Add the kinase reaction buffer to all wells of a 384-well plate.
-
Compound Addition: Add the serially diluted delgocitinib or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the purified kinase enzyme to all wells except for the "no enzyme" control wells. A typical concentration for JAK1 is 8 nM.[6]
-
Substrate Addition: Add the corresponding peptide substrate to all wells. A common concentration is 10 µM.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. A typical ATP concentration is 10 µM.[6]
-
Incubation: Incubate the plate at a constant temperature, for example, 30°C, for a predetermined time, such as 60 minutes.[6]
-
Reaction Termination and Detection: Stop the reaction by adding the ADP detection reagents as per the manufacturer's instructions. This typically involves an antibody selective to ADP and a fluorescent tracer.
-
Data Acquisition: Measure the fluorescence polarization on a plate reader. The signal is inversely proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each delgocitinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell-Based STAT Phosphorylation Assay (Representative Protocol)
This protocol outlines a method to assess the inhibitory effect of delgocitinib on the phosphorylation of STAT proteins in a cellular context using Western blotting.
Objective: To determine the concentration-dependent inhibition of cytokine-induced STAT phosphorylation by delgocitinib in a relevant cell line.
Materials:
-
A cell line known to express the target cytokine receptors and exhibit a robust STAT phosphorylation response (e.g., peripheral blood mononuclear cells - PBMCs).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., Interleukin-6 for STAT3 phosphorylation).
-
Delgocitinib, serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).[7]
-
Primary antibodies: anti-phospho-STAT (e.g., anti-p-STAT3 Tyr705) and anti-total-STAT (e.g., anti-STAT3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line to an appropriate density in a 6-well plate.
-
(Optional) Starve the cells in a serum-free or low-serum medium for 4-6 hours to reduce basal STAT phosphorylation.[7]
-
Pre-treat the cells with serially diluted delgocitinib or DMSO (vehicle control) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[7]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[1]
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated STAT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against the total STAT protein to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total STAT proteins.
-
Calculate the ratio of phosphorylated STAT to total STAT for each treatment condition.
-
Determine the percentage of inhibition of STAT phosphorylation by delgocitinib relative to the stimulated vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflows for assessing delgocitinib's kinase selectivity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of delgocitinib.
Caption: Logical relationship of delgocitinib's kinase selectivity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. delgocitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
JTE-052 In Vitro Assay Protocol for Keratinocytes: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-052, also known as delgocitinib, is a potent pan-Janus kinase (JAK) inhibitor targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses and cellular differentiation, and its dysregulation is implicated in various inflammatory skin diseases. In keratinocytes, this pathway, particularly through STAT3 activation, can inhibit terminal differentiation, a key process for maintaining the skin barrier.[3][4] this compound has been shown to improve skin barrier function by suppressing STAT3 signaling, thereby promoting the expression of essential differentiation proteins like filaggrin and loricrin.[3][4][5] These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on primary human epidermal keratinocytes (NHEKs), focusing on its impact on cytokine-induced signaling, cellular proliferation, and differentiation.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 JAK1 | 2.8 nM | Enzymatic Assay | [1][2] |
| IC50 JAK2 | 2.6 nM | Enzymatic Assay | [1][2] |
| IC50 JAK3 | 13 nM | Enzymatic Assay | [1][2] |
| IC50 Tyk2 | 58 nM | Enzymatic Assay | [1][2] |
| IC50 IL-2-induced T-cell proliferation | 8.9 ± 3.6 nM | Human T-cells | [2] |
| Effective in vitro concentration | 1000 nM | Reconstructed Human Skin Equivalent Model | [6] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in keratinocytes. Pro-inflammatory cytokines like IL-4 and IL-13 activate JAKs, leading to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and suppresses the expression of genes crucial for keratinocyte terminal differentiation. This compound inhibits JAKs, thereby blocking STAT3 activation and promoting the expression of differentiation markers, which is essential for a healthy skin barrier.
Caption: this compound inhibits the JAK-STAT3 signaling pathway in keratinocytes.
Experimental Protocols
The following protocols are designed to assess the in vitro effects of this compound on keratinocytes.
Keratinocyte Culture and Maintenance
-
Cell Type: Primary Normal Human Epidermal Keratinocytes (NHEKs).
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors and a low calcium concentration (typically <0.1 mM) to maintain a proliferative, undifferentiated state.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 70-80% confluency.
Experimental Workflow: General Overview
The following diagram outlines the general workflow for the in vitro assays described below.
Caption: General experimental workflow for in vitro keratinocyte assays with this compound.
Protocol: Inhibition of Cytokine-Induced STAT3 Phosphorylation
This assay determines the ability of this compound to block cytokine-induced activation of the JAK-STAT pathway.
-
Materials:
-
NHEKs
-
KGM (low calcium)
-
This compound (dissolved in DMSO)
-
Recombinant human IL-4 and IL-13
-
Phosphatase and protease inhibitors
-
RIPA lysis buffer
-
Antibodies: anti-phospho-STAT3, anti-STAT3, anti-β-actin
-
-
Procedure:
-
Seed NHEKs in 6-well plates and grow to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1000 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a cocktail of IL-4 (100 ng/mL) and IL-13 (100 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting to detect phosphorylated STAT3 and total STAT3. Use β-actin as a loading control.
-
Protocol: Keratinocyte Proliferation Assay
This assay evaluates the effect of this compound on keratinocyte proliferation.
-
Materials:
-
NHEKs
-
KGM (low calcium)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or BrdU labeling reagent
-
DMSO or appropriate solubilization buffer
-
-
Procedure (MTT Assay):
-
Seed NHEKs in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere for 24 hours.
-
Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
Protocol: Keratinocyte Differentiation Assay
This assay assesses the ability of this compound to promote keratinocyte differentiation.
-
Materials:
-
NHEKs
-
KGM (low calcium)
-
High calcium KGM (e.g., 1.2-1.8 mM CaCl2)
-
This compound (dissolved in DMSO)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for KRT1, KRT10, LOR, FLG, and a housekeeping gene) or Western blotting (antibodies for differentiation markers).
-
-
Procedure:
-
Culture NHEKs to confluency in low calcium medium.
-
Induce differentiation by switching to high calcium medium.
-
Simultaneously, treat the cells with this compound (e.g., 1000 nM) or vehicle.
-
Culture for 3-5 days, changing the medium with fresh this compound/vehicle every 2 days.
-
Harvest cells for analysis:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of differentiation markers.
-
Western Blot: Lyse cells and perform Western blotting to detect protein levels of differentiation markers.
-
-
Protocol: Cytokine Production Assay
This assay measures the effect of this compound on the production of pro-inflammatory cytokines by keratinocytes.
-
Materials:
-
NHEKs
-
KGM (low calcium)
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., Poly(I:C), LPS, or a cytokine cocktail)
-
ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)
-
-
Procedure:
-
Seed NHEKs in 24-well plates and grow to near confluency.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with the chosen pro-inflammatory agent for 24 hours.
-
Collect the culture supernatant.
-
Measure the concentration of secreted cytokines using ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound is a promising therapeutic agent for inflammatory skin conditions due to its potent inhibition of the JAK-STAT pathway. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the in vitro effects of this compound on keratinocyte signaling, proliferation, and differentiation. These assays are crucial for elucidating the compound's mechanism of action and for the pre-clinical development of novel dermatological therapies.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Janus kinase inhibitor this compound improves skin barrier function through suppressing signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Application Notes and Protocols for Delgocitinib Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro cell culture experiments to evaluate the efficacy of delgocitinib. The protocols focus on an atopic dermatitis (AD) model using human keratinocytes, a relevant cell type for studying inflammatory skin diseases.
Introduction to Delgocitinib
Delgocitinib is a pan-Janus kinase (JAK) inhibitor, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] The JAK-STAT signaling pathway is a critical component in the cellular response to numerous pro-inflammatory cytokines that are central to the pathophysiology of inflammatory skin conditions like atopic dermatitis and chronic hand eczema.[2][4][5] By inhibiting this pathway, delgocitinib effectively reduces the production of various pro-inflammatory mediators, thereby attenuating the inflammatory response.[2][5] In vitro studies have shown that delgocitinib can improve impaired skin barrier function and reduce the expression of inflammatory markers.[5][6]
Mechanism of Action: The JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and immune responses.[2][5] Delgocitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, thus preventing the phosphorylation cascade and subsequent gene expression.[2][5]
Caption: Delgocitinib inhibits the JAK-STAT signaling pathway.
Data Presentation
The following tables summarize the in vitro efficacy of delgocitinib, providing a reference for expected experimental outcomes.
Table 1: In Vitro Inhibitory Activity of Delgocitinib
| Target | IC50 (nM) |
| JAK1 | 2.8 |
| JAK2 | 2.6 |
| JAK3 | 13 |
| TYK2 | 58 |
Data sourced from publicly available information.[7]
Table 2: Delgocitinib Activity in Cell-Based Assays
| Assay | Cell Type | Stimulant | IC50 (nM) |
| STAT5 Phosphorylation | Human T-cells | IL-2 | 40 |
| STAT3 Phosphorylation | Human myeloma cells | IL-6 | 33 |
| STAT3 Phosphorylation | Human NK cells | IL-23 | 84 |
| STAT5 Phosphorylation | Human monocytes | GM-CSF | 304 |
| STAT1 Phosphorylation | Human B-cells | IFN-α | 18 |
| T-cell Proliferation | Human T-cells | IL-2 | 8.9 |
Data synthesized from publicly available research.
Experimental Protocols
This section provides detailed protocols for a series of experiments to assess the in vitro effects of delgocitinib on a keratinocyte-based model of atopic dermatitis.
Caption: Workflow for assessing delgocitinib's in vitro efficacy.
Protocol 1: HaCaT Cell Culture and In Vitro Atopic Dermatitis Model Induction
This protocol describes the culture of human keratinocytes (HaCaT cell line) and the induction of an atopic dermatitis-like phenotype using a pro-inflammatory cytokine cocktail.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Recombinant human TNF-α, IFN-γ, IL-4, and IL-13
-
Cell culture flasks and plates
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells using Trypsin-EDTA when they reach 80-90% confluency.
-
-
Induction of AD Phenotype:
-
Seed HaCaT cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing a cytokine cocktail of 10 ng/mL TNF-α and 10 ng/mL IFN-γ to induce an inflammatory state. Some protocols also include Th2 cytokines like IL-4 and IL-13 at this stage.[3][7][8][9]
-
Incubate the cells with the cytokine cocktail for 24 hours to establish the in vitro AD model.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol determines the cytotoxic effects of delgocitinib on HaCaT cells to establish a non-toxic working concentration range for subsequent experiments.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS
-
Delgocitinib stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[10][11]
-
Delgocitinib Treatment:
-
Prepare serial dilutions of delgocitinib in culture medium. A starting range of 1 nM to 10 µM is recommended based on known IC50 values.
-
Remove the old medium from the cells and add 100 µL of the delgocitinib dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cytokine Secretion Analysis (ELISA)
This protocol measures the effect of delgocitinib on the secretion of the pro-inflammatory cytokines IL-4 and IL-13 from stimulated HaCaT cells.
Materials:
-
Stimulated HaCaT cells treated with delgocitinib (from Protocol 1 & 2)
-
Human IL-4 and IL-13 ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: After treating the cytokine-stimulated HaCaT cells with various non-toxic concentrations of delgocitinib for 24 hours, collect the cell culture supernatant.
-
ELISA Assay:
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Generate a standard curve using the provided standards and determine the concentration of IL-4 and IL-13 in each sample.
-
Compare the cytokine levels in delgocitinib-treated wells to the vehicle-treated control to determine the percentage of inhibition.
-
Protocol 4: Gene Expression Analysis (qPCR)
This protocol quantifies the effect of delgocitinib on the mRNA expression of the inflammatory marker S100A9 and the skin barrier proteins filaggrin (FLG) and loricrin (LOR).
Materials:
-
Stimulated HaCaT cells treated with delgocitinib
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for S100A9, FLG, LOR, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
After delgocitinib treatment, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the delgocitinib-treated samples to the vehicle-treated control.
-
Table 3: Example qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| S100A9 | AGCTGAAGAACTTAGGATTCACCA | GCTTCACAGAGTACAGGAGACAAT |
| FLG | GCTGAGGAGGAACAGAAAGTTGA | TCTGTCTTGGGTTGCTTTTCTTC |
| LOR | TCCCAAGTTCAAGAGCAGTTC | TGGAGTTGAGGTCCTTGTCTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
These detailed protocols provide a robust framework for investigating the in vitro efficacy of delgocitinib. By utilizing a relevant cell-based model of atopic dermatitis, researchers can effectively assess the compound's ability to modulate key inflammatory and skin barrier-related endpoints. The provided data tables and diagrams offer valuable context and guidance for experimental design and interpretation of results.
References
- 1. cdn.fourwaves.com [cdn.fourwaves.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. The DSG1-AS1/miR-125b-5p/HMGA2 axis is associated with the formation of neutrophil extracellular traps in atopic dermatitis | springermedizin.de [springermedizin.de]
- 4. Both IL-4 and IL-13 inhibit the TNF-alpha and IFN-gamma enhanced MDC production in a human keratinocyte cell line, HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for the Laboratory Preparation of a Topical JTE-052 Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and characterization of a topical formulation of JTE-052 (Delgocitinib) for laboratory use. This compound is a potent pan-Janus kinase (JAK) inhibitor that has shown efficacy in treating inflammatory skin conditions such as atopic dermatitis by modulating the JAK-STAT signaling pathway.[1][2] This document outlines the necessary components, step-by-step protocols for formulation, and quality control assays to ensure the preparation of a stable and consistent topical product for preclinical research.
Overview of this compound and Topical Formulation
This compound, also known as Delgocitinib, is a small molecule inhibitor targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). By inhibiting these kinases, this compound effectively blocks the signaling of various pro-inflammatory cytokines involved in the pathogenesis of immune-mediated skin disorders.[3][4] The commercially available formulation, CORECTIM® Ointment, utilizes a simple ointment base to deliver the active pharmaceutical ingredient (API) to the skin.[5][6] For laboratory purposes, a similar petrolatum-based ointment can be formulated to investigate its therapeutic potential.
Chemical and Physical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior during formulation and for selecting appropriate analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₆O | [7] |
| Molecular Weight | 310.361 g/mol | [2] |
| Solubility | DMSO: ~58-62 mg/mLEthanol: ~6 mg/mLWater: ~3 mg/mL | |
| Appearance | White to off-white solid | |
| Storage | -20°C as a solid | [7] |
This compound Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for numerous cytokines and growth factors that drive inflammation and immune responses. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation. By inhibiting JAKs, this compound prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Description/Specification |
| This compound (Delgocitinib) | Purity ≥98% |
| White Petrolatum, USP | Ointment base |
| Paraffin, USP | Stiffening agent |
| Squalane, USP | Emollient |
| Glass Beakers | Various sizes |
| Stainless Steel Spatulas | |
| Hot Plate with Magnetic Stirrer | |
| Water Bath | |
| Ointment Mill (optional) | For achieving a uniform dispersion |
| pH Meter | Calibrated |
| Microscope with Polarized Light | For particle size and crystal analysis |
| Rheometer | For viscosity and spreadability measurements |
| High-Performance Liquid Chromatography (HPLC) System | For quantification of this compound |
Preparation of a 0.5% this compound Topical Ointment (30 g Batch)
This protocol is based on the known excipients of the commercial CORECTIM® Ointment.[6]
Component Quantities for a 30 g Batch:
| Component | Percentage (w/w) | Weight (g) |
| This compound | 0.5% | 0.150 |
| Squalane | 5.0% | 1.500 |
| Paraffin | 10.0% | 3.000 |
| White Petrolatum | 84.5% | 25.350 |
| Total | 100% | 30.000 |
Protocol:
-
Preparation of the Ointment Base:
-
Accurately weigh the white petrolatum and paraffin into a glass beaker.
-
Heat the beaker on a water bath or hot plate to 65-75°C until all components are melted and form a homogenous liquid.
-
Stir the molten base gently with a glass rod or magnetic stirrer to ensure uniformity.
-
-
Incorporation of this compound:
-
In a separate small glass mortar, accurately weigh the this compound powder.
-
Add the squalane to the this compound powder and triturate with a pestle to form a smooth, uniform paste. This process, known as levigation, reduces the particle size of the API and facilitates its dispersion in the ointment base.
-
Gradually add a small amount of the molten ointment base to the paste in the mortar and continue to triturate until the mixture is uniform.
-
Transfer the contents of the mortar back to the beaker containing the remaining molten base.
-
-
Homogenization and Cooling:
-
Stir the mixture continuously while allowing it to cool slowly to room temperature. Slow cooling prevents the formation of a granular or lumpy texture.
-
For a more uniform and elegant ointment, pass the semi-solid ointment through an ointment mill once it has cooled.
-
Transfer the final product into an appropriate light-resistant, airtight container.
-
Quality Control and Characterization
To ensure the quality and consistency of the prepared topical formulation, the following tests should be performed.
Table of Quality Control Tests:
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | A smooth, homogenous, white to off-white ointment, free from grittiness and phase separation. |
| pH | pH meter | The pH of an aqueous dispersion of the ointment should be within a range suitable for topical application (typically 4.5-6.5). |
| Particle Size and Crystal Morphology | Polarized Light Microscopy | Uniformly dispersed fine particles with no evidence of large crystals or agglomerates. |
| Viscosity and Spreadability | Rheometer | Consistent viscosity and spreadability profile, indicating appropriate consistency for topical application. |
| Content Uniformity | HPLC | The amount of this compound in samples taken from different parts of the batch should be within 90-110% of the theoretical value (0.5% w/w). |
| Stability | Accelerated Stability Studies (e.g., 40°C/75% RH for 3 months) | No significant changes in appearance, pH, viscosity, or API content. |
Detailed Methodologies:
-
pH Determination: Disperse 1 g of the ointment in 10 mL of purified, neutral pH water by warming to 45°C and stirring. Cool to room temperature and measure the pH of the aqueous phase.
-
Particle Size Analysis: Place a small amount of the ointment on a microscope slide, add a drop of immersion oil, and cover with a coverslip. Examine under a polarized light microscope at various magnifications to assess the particle size distribution and look for any crystalline material.
-
Content Uniformity (HPLC Method):
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO/Methanol mixture).
-
Sample Preparation: Accurately weigh approximately 1 g of the ointment into a volumetric flask. Dissolve and extract the this compound using an appropriate solvent system, potentially involving heating and sonication. Dilute to a known volume.
-
Chromatographic Conditions: Utilize a C18 column with a mobile phase and detection wavelength suitable for this compound.
-
Analysis: Inject the standard and sample preparations into the HPLC system and calculate the concentration of this compound in the ointment.
-
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and all excipients before use.
-
Exercise caution when working with hot plates and molten ointment bases.
By following these application notes and protocols, researchers can confidently prepare and characterize a topical formulation of this compound for use in a laboratory setting, ensuring a consistent and reliable product for their studies.
References
- 1. drughunter.com [drughunter.com]
- 2. Delgocitinib - Wikipedia [en.wikipedia.org]
- 3. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jt.com [jt.com]
- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 6. pmda.go.jp [pmda.go.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for JTE-052 in a Mouse Model of Atopic Dermatitis
These application notes provide a comprehensive overview of the use of JTE-052 (Delgocitinib), a pan-Janus kinase (JAK) inhibitor, in preclinical mouse models of atopic dermatitis (AD). The protocols outlined below are synthesized from established research methodologies and are intended for researchers, scientists, and drug development professionals.
This compound inhibits JAK1, JAK2, JAK3, and Tyk2, which are crucial for the signaling of various inflammatory cytokines implicated in the pathogenesis of atopic dermatitis.[1][2][3] By blocking these pathways, this compound has been shown to effectively reduce skin inflammation and other symptoms of AD in several rodent models.[1][4]
Signaling Pathway of this compound in Atopic Dermatitis
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is activated by numerous pro-inflammatory cytokines involved in atopic dermatitis, such as IL-4, IL-13, IL-23, and thymic stromal lymphopoietin (TSLP).[1][3] This inhibition leads to a reduction in the inflammatory cascade.
Experimental Protocols
Several mouse models are utilized to evaluate the efficacy of this compound in atopic dermatitis. Below are detailed protocols for some of the commonly used models.
Hapten-Induced Chronic Dermatitis Model
This model is used to assess the effect of this compound on chronic skin inflammation.
Experimental Workflow:
Methodology:
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Sensitization: On day 0, the abdominal skin of the mice is shaved, and a 0.5% solution of 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle is applied.
-
Challenge: On day 5, a 0.2% DNFB solution is applied to the dorsal side of one ear to elicit an inflammatory response.
-
Treatment: this compound can be administered either orally or topically.
-
Evaluation:
-
Ear thickness is measured before and 24 to 48 hours after the challenge using a digital caliper.
-
At the end of the experiment, ear tissue can be collected for histological analysis (H&E staining for inflammatory infiltrate) and for measuring cytokine levels (e.g., IL-4, IL-6) via ELISA or qPCR.[1][2]
-
Blood samples can be collected to measure serum IgE levels.[1]
-
Mite Extract-Induced Atopic Dermatitis Model
This model more closely mimics the allergic sensitization seen in human atopic dermatitis.
Methodology:
-
Animals: NC/Nga mice are a commonly used strain for this model as they are genetically predisposed to developing AD-like skin lesions.
-
Induction: A commercially available mite extract (e.g., from Dermatophagoides farinae) is repeatedly applied to the ear skin over several weeks to induce chronic inflammation.
-
Treatment: Oral or topical administration of this compound is performed as described in the hapten-induced model.
-
Evaluation: Similar to the hapten-induced model, evaluation includes measuring ear thickness, histological analysis of the skin, assessment of inflammatory cell infiltration, and measurement of cytokine and serum IgE levels.[1]
Data Presentation
The following tables summarize the type of quantitative data that can be generated from these studies.
Table 1: Effect of Oral this compound on Ear Thickness in a Hapten-Induced Dermatitis Model
| Treatment Group | Dose (mg/kg) | Ear Swelling (mm, Mean ± SEM) |
| Vehicle | - | 0.25 ± 0.03 |
| This compound | 3 | 0.15 ± 0.02* |
| This compound | 30 | 0.08 ± 0.01** |
*p < 0.05, **p < 0.01 vs. Vehicle
Table 2: Effect of this compound on Inflammatory Markers
| Treatment Group | Serum IgE (ng/mL, Mean ± SEM) | Ear IL-4 (pg/mg protein, Mean ± SEM) | Infiltrating CD4+ T cells (cells/mm², Mean ± SEM) |
| Vehicle | 500 ± 75 | 150 ± 20 | 200 ± 30 |
| This compound (30 mg/kg, oral) | 250 ± 50 | 70 ± 15 | 80 ± 15 |
| This compound (1% ointment, topical) | 300 ± 60 | 90 ± 18 | 100 ± 20 |
*p < 0.05, **p < 0.01 vs. Vehicle
Concluding Remarks
This compound has demonstrated significant efficacy in reducing the signs of atopic dermatitis in various mouse models.[1][4] Both oral and topical formulations have been shown to be effective, with topical application offering the advantage of localized action and potentially fewer systemic side effects.[1][6][7] The protocols described here provide a framework for the preclinical evaluation of this compound and other JAK inhibitors for the treatment of atopic dermatitis.
References
- 1. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of Delgocitinib Ointment 0.5% on the Normal Mouse Skin and Epidermal Tight Junction Proteins in Comparison With Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of JTE-052 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of JTE-052 (also known as delgocitinib) in various rodent models of inflammatory diseases. The protocols detailed below are based on published preclinical research and are intended to guide the design and execution of similar studies.
Introduction
This compound is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] By blocking these enzymes, this compound interferes with the JAK-STAT signaling pathway, a critical cascade in the transduction of signals for numerous pro-inflammatory cytokines.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory and autoimmune disorders. Oral administration of this compound has shown significant efficacy in rodent models of atopic dermatitis, psoriasis, and rheumatoid arthritis.[1][3]
Mechanism of Action: JAK-STAT Pathway Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription) by JAKs. This disruption of the signaling cascade leads to reduced transcription of genes involved in inflammation and immune responses.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of orally administered this compound in rodent models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JAK1 | 2.8 |
| JAK2 | 2.6 |
| JAK3 | 13 |
| TYK2 | 58 |
| Data from in vitro enzymatic assays.[1][2] |
Table 2: In Vivo Efficacy of Oral this compound in a Mouse Model of IL-2-Induced IFN-γ Production
| Compound | ED₅₀ (mg/kg) |
| This compound | 0.24 |
| Tofacitinib | 1.1 |
| ED₅₀ represents the dose required to achieve 50% of the maximal effect.[3] |
Table 3: Efficacy of Oral this compound in a Mouse Model of Contact Hypersensitivity
| Treatment Group | Dose (mg/kg) | Ear Swelling Reduction (%) | CD4+ Cell Infiltration Reduction (%) | CD8+ Cell Infiltration Reduction (%) |
| Vehicle | - | 0 | 0 | 0 |
| This compound | 3 | Significant | Significant | Significant |
| This compound | 30 | Significant | Significant | Significant |
| Qualitative "significant" reduction reported; specific percentages not provided in the source.[2] |
Table 4: Efficacy of Oral this compound in a Rat Model of Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg) | Paw Swelling | Joint Destruction |
| Vehicle | - | - | - |
| This compound | 0.1 | Dose-dependent reduction | Ameliorated |
| This compound | 1 | Dose-dependent reduction | Ameliorated |
| This compound | 10 | Dose-dependent reduction | Ameliorated |
| This compound was effective even in therapeutic treatment regimens where methotrexate was not.[3] |
Note on Pharmacokinetics: Publicly available literature does not contain specific oral pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in rodent models. One study mentions an approximate oral half-life of 4 hours in rodents, but the data is unpublished.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving the oral administration of this compound.
General Preparation for Oral Administration
Vehicle Preparation: this compound is typically suspended in a 0.5% (w/v) aqueous solution of methylcellulose.[2] Formulation: The required amount of this compound is weighed and mixed with the vehicle to achieve the desired concentration for dosing. Ensure the suspension is homogenous before each administration.
Protocol 1: Murine Model of Contact Hypersensitivity (CHS)
This model is used to evaluate the efficacy of this compound in a T-cell-mediated skin inflammation model.
Materials:
-
C57BL/6 mice (female, 8 weeks old)[2]
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1 mixture)
-
This compound
-
0.5% methylcellulose
-
Oral gavage needles
-
Micrometer for ear thickness measurement
-
Flow cytometer and antibodies for CD4 and CD8
Procedure:
-
Sensitization (Day 0): Anesthetize the mice and shave a small area on their abdomen. Apply 25 µL of 0.5% DNFB in acetone/olive oil (4:1) to the shaved skin.[2]
-
Treatment (Day 0 to Day 5): Administer this compound (e.g., 3 or 30 mg/kg) or vehicle orally once daily.[2]
-
Elicitation (Day 5): Challenge the mice by applying 20 µL of 0.3% DNFB to both sides of the right ear.[2]
-
Measurement (Day 6 and 7):
-
Measure the thickness of the challenged ear at 24 and 48 hours post-elicitation using a micrometer. The change in ear thickness is an indicator of inflammation.[2]
-
At 48 hours, euthanize the mice and collect the ear tissue. Process the tissue to create a single-cell suspension for flow cytometry analysis to quantify the infiltration of CD4+ and CD8+ T cells.[2]
-
Protocol 2: Rat Model of Collagen-Induced Arthritis (CIA)
This model is used to assess the therapeutic potential of this compound in a model of rheumatoid arthritis.
Materials:
-
Female Lewis rats
-
Bovine type II collagen
-
Freund's incomplete adjuvant
-
This compound
-
0.5% methylcellulose
-
Oral gavage needles
-
Pletysmometer or calipers for paw volume/thickness measurement
-
X-ray machine for radiographic analysis
-
Histology equipment and reagents
Procedure:
-
Immunization (Day 0 and Day 7):
-
Prepare an emulsion of bovine type II collagen in Freund's incomplete adjuvant.
-
On day 0, immunize the rats with an intradermal injection of the collagen emulsion at the base of the tail.[4]
-
On day 7, provide a booster immunization.
-
-
Monitoring and Grouping: Monitor the rats for the development of clinical signs of arthritis (e.g., paw swelling, redness).
-
Treatment (Therapeutic Regimen):
-
Upon the onset of arthritis (around day 15), randomize the animals into treatment groups.
-
Administer this compound (e.g., 0.1, 1, or 10 mg/kg) or vehicle orally once daily for a specified period (e.g., 14 days).[4]
-
-
Assessment:
-
Regularly measure the volume or thickness of the hind paws to quantify inflammation.
-
Monitor body weight.
-
At the end of the study, euthanize the rats and collect the joints for:
-
Histological analysis: To assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.
-
Radiographic analysis: To evaluate joint destruction.[4]
-
-
Conclusion
The oral administration of this compound has demonstrated robust efficacy in a variety of rodent models of inflammatory diseases. The protocols outlined in these application notes provide a foundation for further preclinical investigation into the therapeutic potential of this novel JAK inhibitor. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare guidelines.
References
- 1. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From preclinical to human--prediction of oral absorption and drug-drug interaction potential using physiologically based pharmacokinetic (PBPK) modeling approach in an industrial setting: a workflow by using case example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 studies to assess the safety, tolerability and pharmacokinetics of this compound (a novel Janus kinase inhibitor) ointment in Japanese healthy volunteers and patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTE-052 in Psoriasis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. The Janus kinase (JAK) signaling pathway plays a crucial role in mediating the inflammatory responses central to psoriasis pathogenesis. JTE-052 (Delgocitinib) is a novel pan-JAK inhibitor that has demonstrated efficacy in preclinical models of psoriasis by suppressing inflammatory cytokine signaling.[1][2][3] These application notes provide detailed protocols for utilizing this compound in two common murine models of psoriasis: the imiquimod (IMQ)-induced model and the interleukin-23 (IL-23)-induced model.
Mechanism of Action: this compound in Psoriasis
This compound is a potent inhibitor of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[3] In psoriasis, the IL-23/Th17 axis is a key driver of inflammation. IL-23 and IL-22, cytokines highly expressed in psoriatic lesions, signal through receptors that utilize JAKs to activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in inflammation and keratinocyte proliferation. This compound inhibits this cascade by blocking the phosphorylation and activation of JAKs, thereby preventing the downstream activation of STAT3 and mitigating the inflammatory response.[1]
Figure 1: this compound Mechanism of Action in Psoriasis.
Imiquimod (IMQ)-Induced Psoriasis Model
This model is widely used due to its rapid onset and recapitulation of many features of human plaque psoriasis, including the involvement of the IL-23/IL-17 axis.
Experimental Workflow
Figure 2: Experimental Workflow for the IMQ-Induced Psoriasis Model.
Detailed Experimental Protocol
1. Animals:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks old.
2. Materials:
-
This compound
-
5% Imiquimod cream (e.g., Aldara™)
-
Vehicle for this compound (e.g., for oral administration: 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Caliper for thickness measurements
-
ELISA kits for murine IL-17A and IL-22 (e.g., from R&D Systems)
3. Psoriasis Induction:
-
On day -1, shave the dorsal skin of the mice.
-
From day 0 to day 6, apply 62.5 mg of 5% imiquimod cream topically to the shaved back and right ear of each mouse daily.[4]
4. This compound Administration:
-
Oral Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally once or twice daily from day 0 to day 6.
-
Topical Administration: Apply this compound ointment (e.g., 0.25%, 0.5%, 1%) or vehicle ointment to the affected skin areas daily from day 0 to day 6.
5. Evaluation Parameters:
-
Ear Thickness: Measure the thickness of the right ear daily using a caliper.
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema, scaling, and thickness of the back skin daily on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of the individual scores gives the total PASI score (0-12).[5][6]
-
Spleen Weight: On day 7, euthanize the mice and excise the spleens. Weigh the spleens and, if desired, calculate the spleen-to-body-weight ratio.[7][8]
-
Skin Cytokine Analysis:
-
Excise a section of the treated dorsal skin.
-
Homogenize the skin tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of IL-17A and IL-22 in the supernatant using ELISA kits according to the manufacturer's instructions.[9]
-
Data Presentation
Table 1: Effect of Oral this compound on Imiquimod-Induced Psoriasis-like Skin Inflammation (Illustrative Data)
| Treatment Group | Ear Thickness (mm, Day 7) | Spleen Weight (mg, Day 7) | Skin IL-17A (pg/mg tissue) | Skin IL-22 (pg/mg tissue) |
| Naive (No IMQ) | 0.20 ± 0.02 | 95 ± 10 | < 10 | < 15 |
| Vehicle + IMQ | 0.45 ± 0.05 | 210 ± 25 | 150 ± 20 | 250 ± 30 |
| This compound (1 mg/kg) + IMQ | 0.38 ± 0.04 | 180 ± 20 | 110 ± 15 | 190 ± 25 |
| This compound (3 mg/kg) + IMQ | 0.30 ± 0.03 | 145 ± 15 | 70 ± 10 | 120 ± 18 |
| This compound (10 mg/kg) + IMQ | 0.25 ± 0.02 | 110 ± 12 | 40 ± 8 | 60 ± 10 |
Note: Data are presented as mean ± SEM. This table is for illustrative purposes to show expected trends.
Interleukin-23 (IL-23)-Induced Psoriasis Model
This model directly utilizes a key cytokine in psoriasis pathogenesis to induce an inflammatory response, making it highly relevant for studying therapeutics that target the IL-23/Th17 axis.
Experimental Workflow
Figure 3: Experimental Workflow for the IL-23-Induced Psoriasis Model.
Detailed Experimental Protocol
1. Animals:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks old.
2. Materials:
-
This compound
-
Recombinant murine IL-23 (rmIL-23)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Caliper for thickness measurements
-
ELISA kits for murine IL-17A and IL-22
3. Psoriasis Induction:
-
Inject 0.5 µg of rmIL-23 in 20 µL of PBS intradermally into the right ear of each mouse every other day for 16 days.[10] The left ear can be injected with PBS as an internal control.
4. This compound Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally once daily throughout the induction period.
5. Evaluation Parameters:
-
Ear Thickness: Measure the thickness of the right ear using a caliper before each IL-23 injection.[11][12]
-
Ear Cytokine Analysis:
-
On day 16, euthanize the mice and excise the ears.
-
Homogenize the ear tissue in a suitable lysis buffer with protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of IL-17A and IL-22 in the supernatant using ELISA kits.[13]
-
Data Presentation
Table 2: Effect of Oral this compound on IL-23-Induced Ear Inflammation (Illustrative Data)
| Treatment Group | Change in Ear Thickness (mm, Day 16) | Ear IL-17A (pg/ear) | Ear IL-22 (pg/ear) |
| Vehicle + PBS | 0.02 ± 0.01 | < 20 | < 30 |
| Vehicle + IL-23 | 0.25 ± 0.03 | 300 ± 40 | 450 ± 50 |
| This compound (1 mg/kg) + IL-23 | 0.20 ± 0.02 | 220 ± 30 | 350 ± 45 |
| This compound (3 mg/kg) + IL-23 | 0.14 ± 0.02 | 150 ± 25 | 240 ± 30 |
| This compound (10 mg/kg) + IL-23 | 0.08 ± 0.01 | 80 ± 15 | 110 ± 20 |
Note: Data are presented as mean ± SEM. This table is for illustrative purposes to show expected trends.
Conclusion
This compound demonstrates significant anti-inflammatory effects in both the imiquimod- and IL-23-induced mouse models of psoriasis. Its mechanism of action, centered on the inhibition of the JAK/STAT pathway, makes it a compelling candidate for the treatment of psoriasis. The protocols outlined above provide a framework for the preclinical evaluation of this compound and other JAK inhibitors in relevant animal models of this chronic inflammatory skin disease.
References
- 1. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Psoriasis-like Inflammation Induced in an Air-pouch Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
Delgocitinib Ointment for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and preclinical evaluation of delgocitinib ointment. Delgocitinib is a pan-Janus kinase (JAK) inhibitor that effectively targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), key enzymes in cytokine signaling pathways implicated in inflammatory skin diseases. This document outlines the mechanism of action, protocols for ointment preparation, methodologies for inducing and evaluating atopic dermatitis models, and a summary of relevant preclinical and clinical data.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Delgocitinib exerts its therapeutic effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2] This pathway is crucial for the signaling of numerous pro-inflammatory cytokines involved in the pathophysiology of atopic dermatitis. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of genes responsible for inflammation and immune responses. Delgocitinib competitively inhibits the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs, which in turn reduces the production of inflammatory mediators.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of delgocitinib and key efficacy data from clinical studies in atopic dermatitis.
Table 1: In Vitro Inhibitory Activity of Delgocitinib
| Target | IC50 (nM) |
| JAK1 | 2.8 ± 0.6 |
| JAK2 | 2.6 ± 0.2 |
| JAK3 | 13 ± 0 |
| TYK2 | 58 ± 9 |
| Data sourced from MedChemExpress and Universal Biologicals.[1][2] |
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by Delgocitinib
| Cytokine Stimulant | Downstream STAT | IC50 (nM) |
| IL-2 | STAT5 | 40 ± 9 |
| IL-6 | STAT3 | 33 ± 14 |
| IL-23 | STAT3 | 84 ± 11 |
| GM-CSF | STAT5 | 304 ± 22 |
| IFN-α | STAT1 | 18 ± 3 |
| Data sourced from MedChemExpress and Universal Biologicals.[1][2] |
Table 3: Clinical Efficacy of Delgocitinib Ointment in Pediatric Atopic Dermatitis (4-week study)
| Treatment Group | Mean % Change from Baseline in mEASI Score |
| Delgocitinib 0.25% Ointment | -54.2% |
| Delgocitinib 0.5% Ointment | -61.8% |
| Vehicle Ointment | -4.8% |
| mEASI: modified Eczema Area and Severity Index. Data from a Phase 2 clinical study in pediatric patients.[3] |
Experimental Protocols
Protocol 1: Preparation of Delgocitinib Ointment (0.5%) for Preclinical Research
This protocol is based on a formulation disclosed in patent literature, adapted for research purposes. The provided ratios for the vehicle components are a suggested starting point for developing a stable and effective ointment base.
Materials:
-
Delgocitinib (Active Pharmaceutical Ingredient)
-
White Soft Paraffin
-
Hard Paraffin
-
Squalane
-
Heating magnetic stirrer or water bath
-
Ointment mill or homogenizer (optional, for improved uniformity)
-
Suitable storage containers
Vehicle Formulation (Placebo Ointment): A patent for a delgocitinib ointment formulation specifies the vehicle contains white soft paraffin, hard paraffin, and squalane. While exact ratios are not provided, a common approach for such an ointment base is as follows:
-
White Soft Paraffin: 85% (w/w)
-
Hard Paraffin: 5% (w/w)
-
Squalane: 10% (w/w)
Procedure:
-
Melting the Base: In a suitable vessel, combine the white soft paraffin and hard paraffin. Heat gently on a heating magnetic stirrer or in a water bath to approximately 70-75°C until all components are melted and a uniform mixture is achieved.
-
Incorporating Squalane: While stirring the melted paraffin mixture, slowly add the squalane and continue to stir until a homogenous liquid is formed.
-
Preparation of Delgocitinib Ointment (0.5% w/w):
-
Calculate the required amount of delgocitinib and the vehicle base. For example, to prepare 100g of 0.5% ointment, you will need 0.5g of delgocitinib and 99.5g of the vehicle base.
-
Accurately weigh the delgocitinib powder.
-
In a separate, smaller vessel, take a small portion of the melted vehicle base and levigate the delgocitinib powder to form a smooth, uniform paste. This step is crucial to avoid grittiness in the final product.
-
Gradually add the delgocitinib paste to the bulk of the melted vehicle base with continuous stirring.
-
Continue to stir the mixture until it cools and congeals into a smooth ointment. For improved homogeneity, the ointment can be passed through an ointment mill or homogenized once cooled.
-
-
Preparation of Vehicle (Placebo) Ointment: Follow steps 1 and 2, and then allow the mixture to cool with stirring to form the placebo ointment.
-
Storage: Store the prepared ointments in airtight containers in a cool, dark place.
Protocol 2: Oxazolone-Induced Atopic Dermatitis-Like Model in Mice
This model is a widely used method to induce a Th2-dominant inflammatory skin condition resembling atopic dermatitis.
Materials:
-
Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive Oil (or other suitable vehicle)
-
Micropipettes
-
Electric shaver
-
Calipers for measuring ear thickness
Procedure:
-
Animal Acclimatization: House BALB/c or similar strain mice in a controlled environment for at least one week prior to the experiment.
-
Sensitization (Day 0):
-
Anesthetize the mice and shave a small area on the abdomen.
-
Prepare a 1.5% (w/v) solution of oxazolone in acetone.
-
Apply 100 µL of the 1.5% oxazolone solution to the shaved abdominal skin.
-
-
Challenge (Day 7 and onwards):
-
Prepare a 1% (w/v) solution of oxazolone in an acetone:olive oil (4:1) vehicle.
-
Apply 20 µL of the 1% oxazolone solution to the dorsal and ventral surfaces of the right ear.
-
Repeat the challenge every other day or as required to maintain a chronic inflammatory state. The left ear can serve as an untreated control.
-
-
Treatment:
-
Begin topical application of the prepared delgocitinib ointment (e.g., 0.5%) or vehicle ointment to the affected ear(s) once or twice daily, starting from a predetermined time point after the first challenge.
-
-
Evaluation:
-
Ear Thickness: Measure the thickness of both ears using a digital caliper before each challenge and at specified time points during the treatment period.
-
Clinical Scoring: Score the severity of skin inflammation based on erythema, edema, and scaling.
-
Histology: At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration and measurement of epidermal thickness).
-
Biomarker Analysis: Analyze tissue or serum for relevant cytokines (e.g., IL-4, IL-13, IFN-γ) and IgE levels.
-
Protocol 3: 2,4-Dinitrofluorobenzene (DNFB)-Induced Atopic Dermatitis-Like Model
This is another common hapten-induced model of contact hypersensitivity that shares features with atopic dermatitis.
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive Oil
-
Micropipettes
-
Electric shaver
-
Calipers for measuring ear/skin thickness
Procedure:
-
Animal Acclimatization: As in Protocol 2.
-
Sensitization (Day 0):
-
Shave the dorsal back of the mice.
-
Prepare a 0.5% (v/v) solution of DNFB in an acetone:olive oil (4:1) vehicle.
-
Apply 50 µL of the 0.5% DNFB solution to the shaved dorsal skin.
-
-
Challenge (Day 5):
-
Prepare a 0.2% (v/v) solution of DNFB in the same vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to the right ear.
-
-
Treatment and Evaluation: Follow steps 4 and 5 as described in Protocol 2.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating delgocitinib ointment in an induced atopic dermatitis model.
References
Application Notes and Protocols: JTE-052 in Human T Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-052, also known as delgocitinib, is a potent, novel pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and tyrosine kinase 2 (Tyk2) in an ATP-competitive manner.[1][2] By inhibiting these key enzymes, this compound effectively blocks the signaling pathways of numerous cytokines crucial for immune cell function and inflammation.[1][2] This mechanism underlies its therapeutic potential in various inflammatory and autoimmune conditions. This compound has been shown to suppress the activation and proliferation of several inflammatory cells, including human T cells, by inhibiting Th1-, Th2-, and Th17-type inflammatory responses in vitro.[1][3]
These application notes provide detailed protocols for utilizing this compound in human T cell activation assays. The methodologies described herein are essential for researchers investigating the immunomodulatory effects of this compound and for drug development professionals evaluating its therapeutic efficacy.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on JAK enzymes and cytokine-mediated signaling pathways in human primary T cells.
Table 1: Inhibitory Activity of this compound against JAK Enzymes
| Target Enzyme | IC₅₀ (nM) |
| JAK1 | 2.8 |
| JAK2 | 2.6 |
| JAK3 | 13 |
| Tyk2 | 58 |
Data sourced from references[4][5]. The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzymatic activity.
Table 2: Inhibitory Effect of this compound on Cytokine-Induced STAT Phosphorylation in Human T Cells
| Cytokine Stimulant | Downstream STAT | IC₅₀ (nM) |
| IL-2 | STAT5 | 40 ± 9 |
| IL-6 | STAT3 | 33 ± 14 |
| IL-23 | STAT3 | 84 ± 11 |
| GM-CSF | STAT5 | 304 ± 22 |
| IFN-α | STAT1 | 18 ± 3 |
Data sourced from reference[2]. The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the cytokine-induced phosphorylation of the respective STAT protein in human peripheral blood mononuclear cells (hPBMCs).
Table 3: Inhibitory Effect of this compound on Human T Cell Proliferation
| Stimulation Condition | IC₅₀ (nM) |
| IL-2-induced proliferation | 8.9 ± 3.6 |
Data sourced from reference[6]. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of IL-2-induced T cell proliferation.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in T Cells
Caption: Mechanism of this compound in T Cell Cytokine Signaling.
Experimental Workflow for T Cell Activation Assay
Caption: Workflow for a Human T Cell Activation Assay with this compound.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T Cells
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque™ or other density gradient medium
-
Phosphate-buffered saline (PBS)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
CD3+ T cell isolation kit (negative selection recommended)
Procedure:
-
Dilute the blood sample with an equal volume of PBS.
-
Carefully layer the diluted blood over the density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count and viability assessment.
-
(Optional) To obtain a pure T cell population, proceed with CD3+ T cell isolation using a commercial kit according to the manufacturer's instructions.
Protocol 2: T Cell Activation and this compound Treatment
Materials:
-
Isolated human PBMCs or purified T cells
-
Complete RPMI 1640 medium
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
Procedure:
-
Plate Coating (for plate-bound anti-CD3): a. Dilute anti-human CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS. b. Add 100 µL of the antibody solution to the wells of a 96-well plate. c. Incubate for at least 2 hours at 37°C or overnight at 4°C. d. Before use, wash the wells twice with sterile PBS.
-
Cell Plating: a. Resuspend PBMCs or purified T cells in complete RPMI 1640 medium to a concentration of 1 x 10⁶ cells/mL. b. Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of the anti-CD3 coated plate (or a standard plate if using soluble anti-CD3).
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested starting concentration range is 1 nM to 1000 nM. b. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose, typically <0.1%). c. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
T Cell Stimulation: a. Add 50 µL of soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated controls. b. If using soluble anti-CD3, add it at this step along with anti-CD28. c. The final volume in each well should be 200 µL.
-
Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 72 hours, depending on the desired readout (activation marker expression is typically assessed at 24-48 hours, while proliferation and cytokine production are often measured at 48-72 hours).
Protocol 3: Analysis of T Cell Activation by Flow Cytometry
Materials:
-
FACS buffer (PBS with 2% FBS)
-
Fixable viability dye
-
Fluorescently-labeled antibodies against:
-
CD3 (T cell lineage marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD25 (Activation marker, IL-2 receptor alpha chain)
-
CD69 (Early activation marker)
-
-
CellTrace™ Violet (CTV) or similar proliferation dye (if assessing proliferation)
Procedure:
-
Cell Harvesting: a. After incubation, gently resuspend the cells and transfer them to V-bottom 96-well plates or FACS tubes. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells once with PBS. b. Resuspend the cells in PBS containing a fixable viability dye and incubate according to the manufacturer's protocol. c. Wash the cells with FACS buffer. d. Prepare a cocktail of the desired fluorescently-labeled antibodies in FACS buffer. e. Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer. g. Resuspend the cells in 200 µL of FACS buffer for analysis.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single lymphocytes. c. Further gate on CD4+ and CD8+ T cell populations. d. Analyze the expression of activation markers (e.g., percentage of CD25+ or CD69+ cells, and their mean fluorescence intensity). e. If using a proliferation dye, analyze the dilution of the dye to quantify cell division.
Protocol 4: Analysis of Cytokine Production by ELISA
Materials:
-
ELISA kits for cytokines of interest (e.g., IFN-γ, IL-2, IL-4, IL-17A)
-
ELISA plate reader
Procedure:
-
Supernatant Collection: a. After the desired incubation period, centrifuge the 96-well culture plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until analysis.
-
ELISA: a. Perform the ELISA for the selected cytokines according to the manufacturer's protocol. b. Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate for color development. c. Read the absorbance on a plate reader. d. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
This compound is a powerful tool for modulating T cell-mediated immune responses. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on human T cell activation, proliferation, and cytokine production. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating a deeper understanding of the therapeutic potential of this novel JAK inhibitor.
References
Troubleshooting & Optimization
troubleshooting JTE-052 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTE-052. The information is designed to address common challenges, particularly concerning the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as delgocitinib, is a potent inhibitor of the Janus kinase (JAK) family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] It functions by competitively binding to the ATP-binding site of these enzymes, thereby blocking their activity.[3] The JAK-STAT signaling pathway is crucial for mediating immune responses, and by inhibiting this pathway, this compound can suppress the activation of various inflammatory cells.[1][3]
Q2: In which solvents can I dissolve this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] For in vitro studies, it is common practice to dissolve this compound in DMSO to create a concentrated stock solution.[1][4] For in vivo experiments, a co-solvent system is often necessary to maintain solubility in an aqueous-based formulation.[2]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
This phenomenon, known as "solvent shock" or "antisolvent precipitation," is common for hydrophobic compounds like this compound. It occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it has poor solubility. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of directly diluting the concentrated DMSO stock into your final volume of aqueous media, perform an intermediate dilution step. Dilute the DMSO stock into a small volume of pre-warmed media first, mix thoroughly, and then add this to the final volume.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally less than 0.1%, to minimize its effect on solubility and potential cellular toxicity.[4]
-
Use of Surfactants or Co-solvents: For challenging applications, the inclusion of a small amount of a biocompatible surfactant like Tween-80 or a co-solvent like PEG300 can help to maintain the solubility of this compound in aqueous solutions.[2]
Q4: How should I store my this compound stock solution?
To ensure the stability and activity of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Use tightly sealed vials to prevent solvent evaporation and the absorption of atmospheric moisture, especially when using hygroscopic solvents like DMSO.[2]
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Solvent System | Concentration | Remarks |
| Dimethyl sulfoxide (DMSO) | ≥ 58 mg/mL (186.89 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] |
| Dimethylformamide (DMF) | ~30 mg/mL | - |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (8.06 mM) | A clear solution can be achieved with this co-solvent system, suitable for in vivo studies.[2] |
| 1% DMSO, 99% Saline | ≥ 0.5 mg/mL (1.61 mM) | A clear solution can be achieved at this concentration.[2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 3.104 mg of this compound (Molecular Weight: 310.35 g/mol ).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Preparation of a Working Solution in Aqueous Media
-
Pre-warm Media: Pre-warm the desired aqueous medium (e.g., cell culture medium) to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound DMSO stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium.
-
Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed aqueous medium and mix gently but thoroughly.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid precipitation over time.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: The inhibitory action of this compound on the JAK-STAT signaling pathway.
References
Optimizing JTE-052 Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JTE-052 (also known as Delgocitinib) for in vitro studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Delgocitinib, is a potent pan-Janus kinase (JAK) inhibitor.[1] It targets the intracellular JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[1] By inhibiting JAK enzymes, this compound blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent gene transcription.[2] this compound inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2) in an ATP-competitive manner.[3][4][5]
Q2: What is a good starting concentration range for this compound in in vitro experiments?
A good starting point for in vitro experiments is to test a wide range of concentrations spanning from low nanomolar (nM) to micromolar (µM) levels to determine the optimal dose-response for your specific cell type and assay. Based on published data, inhibitory effects are often observed in the low to mid-nanomolar range. For instance, the IC50 values for JAK enzyme inhibition are in the single-digit to low double-digit nM range.[6][7] For cell-based assays, such as the inhibition of cytokine-induced STAT phosphorylation, IC50 values range from approximately 18 nM to 304 nM depending on the specific cytokine pathway.[4][6] Inhibition of T-cell proliferation has been observed with an IC50 of around 8.9 nM.[4][6]
Q3: How should I prepare this compound for in vitro use?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][5][8] This stock solution is then further diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (e.g., less than 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.[8]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
-
Concentration Range: You may not be using a high enough concentration. Refer to the IC50 values in the tables below and ensure your concentration range brackets these values. It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific experimental setup.
-
Cell Type and Density: The sensitivity to this compound can vary between different cell types. Ensure that the cell density is optimal and consistent across experiments, as this can influence the required inhibitor concentration.
-
Stimulation Conditions: The concentration of the cytokine or stimulus used to activate the JAK-STAT pathway can impact the apparent potency of this compound. If the stimulus is too strong, higher concentrations of the inhibitor may be needed. Consider optimizing the stimulus concentration.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions from a reliable stock solution for each experiment.
-
Incubation Time: The pre-incubation time with this compound before adding the stimulus, as well as the total stimulation time, can be critical. A pre-incubation of at least 1 hour is often used to allow for cell penetration and target engagement.[2]
Issue 2: I am observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound.
-
High Concentrations: While this compound is a specific JAK inhibitor, very high concentrations may lead to off-target effects and cytotoxicity. Try to use the lowest effective concentration that achieves the desired level of inhibition.
-
DMSO Concentration: Ensure the final DMSO concentration in your assay is not exceeding recommended limits (typically <0.1%). Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity.
-
Assay Duration: Long-term exposure to any compound can eventually impact cell health. Consider if shorter incubation times are sufficient to observe the desired biological effect.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.
Issue 3: My results are not consistent between experiments.
-
Experimental Variables: Inconsistent results are often due to variability in experimental conditions. Carefully control for cell passage number, cell density, reagent concentrations, incubation times, and DMSO concentration.
-
Reagent Preparation: Prepare fresh dilutions of this compound and cytokines for each experiment from validated stock solutions.
-
Assay Technique: Ensure consistent pipetting and cell handling techniques to minimize variability.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against JAK enzymes and in various cell-based assays.
Table 1: this compound Enzymatic Inhibition
| Target | IC50 (nM) | Ki (nM) | Inhibition Mode |
| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 | ATP-competitive |
| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 | ATP-competitive |
| JAK3 | 13 ± 0 | 5.5 ± 0.3 | ATP-competitive |
| Tyk2 | 58 ± 9 | 14 ± 1 | ATP-competitive |
| Data compiled from multiple sources.[4][6][7] |
Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in hPBMCs
| Cytokine Stimulus | Downstream STAT | IC50 (nM) |
| IL-2 | pSTAT5 | 40 ± 9 |
| IL-6 | pSTAT3 | 33 ± 14 |
| IFN-α | pSTAT4 | 18 ± 3 |
| IL-23 | pSTAT3 | 84 ± 11 |
| GM-CSF | pSTAT5 | 304 ± 22 |
| Data compiled from multiple sources.[4][6] |
Table 3: this compound Inhibition of T-Cell Proliferation
| Cell Type | Stimulus | IC50 (nM) |
| T-Cells | IL-2 | 8.9 ± 3.6 |
| Data compiled from multiple sources.[4][6] |
Experimental Protocols
Protocol 1: General Cell-Based STAT Phosphorylation Assay
-
Cell Preparation: Culture human Peripheral Blood Mononuclear Cells (PBMCs) or another appropriate cell line under standard conditions.
-
Plating: Seed the cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the cells and incubate for 1 hour at 37°C.
-
Stimulation: Add the appropriate cytokine (e.g., IL-2, IL-6, IFN-α) at a predetermined concentration (often the EC80) to induce STAT phosphorylation. Incubate for the optimized time (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the levels of phosphorylated STAT protein using a suitable detection method, such as ELISA or flow cytometry with a phospho-specific antibody.
-
Data Analysis: Plot the inhibition of STAT phosphorylation against the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: T-Cell Proliferation Assay
-
Cell Preparation: Isolate T-cells from human or mouse sources.
-
Plating: Plate the T-cells in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound or a vehicle control to the wells.
-
Stimulation: Stimulate T-cell proliferation with a suitable stimulus, such as IL-2 or anti-CD3/CD28 antibodies.
-
Incubation: Incubate the plates for a period sufficient for cell proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Measure cell proliferation using a standard method, such as tritiated thymidine incorporation, or a colorimetric assay like MTT or WST-1.
-
Data Analysis: Plot the percentage of proliferation inhibition against the this compound concentration to calculate the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
identifying and mitigating JTE-052 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on identifying and mitigating potential off-target effects of JTE-052 (Delgocitinib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Delgocitinib, is a pan-Janus kinase (JAK) inhibitor. It competitively binds to the ATP-binding site of JAK enzymes, interfering with the signaling of various cytokines involved in inflammatory and immune responses.[1][2][3][4][5][6] Its primary therapeutic action is the modulation of the JAK-STAT signaling pathway.[1][7]
Q2: What is the known selectivity profile of this compound against the JAK family kinases?
A2: this compound inhibits all four members of the JAK family with varying potency. The reported 50% inhibitory concentrations (IC50) are provided in the table below. This broad activity across the JAK family is a key aspect of its pharmacological profile.
Q3: Are there any publicly available kinome-wide selectivity screening data for this compound?
A3: As of the latest review of published literature, comprehensive kinome-wide screening data for this compound against a broad panel of kinases has not been publicly released. Therefore, specific unintended off-target kinases are not well-documented in peer-reviewed publications.
Q4: What are the most commonly observed adverse events in clinical trials of topical this compound, and could they be due to off-target effects?
A4: The most frequently reported adverse events for topical this compound are generally mild and localized.[8] They include:
-
Application site reactions (folliculitis, acne, irritation, pruritus, erythema)[8][9][10]
-
Contact dermatitis[8]
Systemic side effects are minimal due to low absorption of the topical formulation.[1][12][13] The observed adverse events are largely consistent with the on-target immunosuppressive effects of JAK inhibition and the nature of topical application, rather than suggesting distinct off-target activities.
Q5: How can I distinguish between an on-target and an off-target effect in my cellular experiments?
A5: Distinguishing between on-target and off-target effects is a critical step in preclinical research. A common strategy involves using a structurally unrelated compound with the same on-target activity. If both compounds produce the same phenotype, it is likely an on-target effect. Conversely, if this compound produces a unique phenotype not replicated by other JAK inhibitors, it may suggest an off-target effect that warrants further investigation.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase Target | IC50 (nM) |
| JAK1 | 2.8 |
| JAK2 | 2.6 |
| JAK3 | 13 |
| Tyk2 | 58 |
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay
You are using this compound in a cell-based assay and observe a phenotype that is not readily explained by the inhibition of the JAK-STAT pathway.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting the JAK-STAT pathway in your experimental system. Perform a Western blot for phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) after cytokine stimulation in the presence and absence of this compound. A significant reduction in pSTAT levels will confirm on-target activity.
-
Control with a Different JAK Inhibitor: Treat your cells with a structurally different JAK inhibitor (e.g., Tofacitinib, Ruxolitinib) that has a known selectivity profile. If the unexpected phenotype persists with the control inhibitor, it is likely a consequence of JAK inhibition. If the phenotype is unique to this compound, it may be an off-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. If the unexpected phenotype occurs at concentrations significantly higher than those required for JAK-STAT inhibition, it is more likely to be an off-target effect.
-
Initiate Off-Target Identification Workflow: If the above steps suggest a potential off-target effect, proceed with the experimental protocols outlined below to identify the responsible protein(s).
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
The concentration of this compound required to achieve a desired effect in your cellular assay is much higher than its reported IC50 values for JAK kinases.
Troubleshooting Steps:
-
Assess Compound Stability and Purity: Verify the integrity of your this compound compound. Degradation or impurities can significantly impact its effective concentration.
-
Evaluate Cell Permeability: Poor cell membrane permeability can lead to a lower intracellular concentration of the compound. Consider using a cell permeability assay to assess how well this compound enters your specific cell type.
-
Check for Drug Efflux: Your cells may be actively transporting this compound out via efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help determine if this is the case.
-
Consider Protein Binding: High levels of protein in your cell culture media can sequester this compound, reducing its free concentration available to interact with target kinases.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (KINOMEscan™)
This protocol outlines a generalized approach for assessing the selectivity of this compound against a large panel of kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. An immobilized ligand that binds to the kinase active site is competed off by the test compound (this compound). The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates stronger binding of the test compound.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 100x the desired screening concentration.
-
Screening: Submit the compound to a commercial vendor providing KINOMEscan™ services. Typically, an initial screen is performed at a single high concentration (e.g., 1 µM or 10 µM) against a panel of over 400 kinases.
-
Data Analysis: Results are often reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a reduction of the control signal by more than 90%.
-
Follow-up: For any identified off-target hits, determine the dissociation constant (Kd) to quantify the binding affinity. This provides a more precise measure of selectivity compared to the on-target JAK kinases.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol describes a general workflow for identifying protein targets of this compound in an unbiased manner within a cellular context.[8][15][16][17]
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule. It is crucial that this modification does not significantly alter the compound's on-target activity.
-
Cell Lysis and Probe Incubation: Prepare a protein lysate from the cells of interest. Incubate the lysate with the biotinylated this compound probe to allow for binding to its protein targets.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the this compound probe.
-
Data Analysis and Validation: Compare the identified proteins from the this compound probe pulldown to a control pulldown (e.g., with biotin alone or a structurally similar but inactive compound). Bona fide targets should be significantly enriched in the this compound sample. Validate key off-target candidates using orthogonal methods such as Western blotting or cellular thermal shift assays (CETSA).
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying potential off-target effects of this compound.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
- 1. Treatment Satisfaction, Efficacy, and Safety of Delgocitinib Ointment for Atopic Dermatitis‐Induced Rash on the Face and Neck: Efficacy at Reducing Local Side Effects of Topical Steroid and Tacrolimus Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. delgocitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Efficacy and safety of topical delgocitinib in patients with chronic hand eczema: data from a randomized, double-blind, vehicle-controlled phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 6. join.dermatologytimes.com [join.dermatologytimes.com]
- 7. Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: this compound (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long‐term safety and efficacy of delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the side effects of Delgocitinib? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Delgocitinib Topical: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Phase 1 studies to assess the safety, tolerability and pharmacokinetics of this compound (a novel Janus kinase inhibitor) ointment in Japanese healthy volunteers and patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 studies to assess the safety, tolerability and pharmacokinetics of JTE‐052 (a novel Janus kinase inhibitor) ointment in Japanese healthy volunteers and patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Delgocitinib Topical Formulation Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of delgocitinib in various topical formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is delgocitinib and what is its mechanism of action?
Delgocitinib is a pan-Janus kinase (JAK) inhibitor.[1] It works by inhibiting the activity of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] This inhibition blocks the JAK-STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines involved in skin conditions like chronic hand eczema and atopic dermatitis.[1]
2. What are the common types of topical formulations for delgocitinib?
Delgocitinib has been developed primarily as a cream and an ointment for topical application.[3][4] The cream formulation was specifically designed to be non-steroidal, and free of parabens, perfumes, or penetration enhancers to improve patient preference and tolerability.[5]
3. What are the recommended storage conditions for pure, solid delgocitinib?
Pure, solid delgocitinib should be stored at -20°C. Under these conditions, it is stable for at least four years.
4. What solvents can be used to prepare stock solutions of delgocitinib?
Delgocitinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide, at a concentration of approximately 30 mg/mL. When preparing a stock solution, it is recommended to purge the solvent with an inert gas.
5. Are there any known incompatibilities with common topical excipients?
While specific excipient compatibility studies for delgocitinib are not extensively published, the commercial cream formulation is known to be free of parabens, perfumes, and penetration enhancers.[5] Researchers should conduct their own compatibility studies with their chosen excipients, paying close attention to potential interactions that could affect the stability and bioavailability of delgocitinib.
6. What are the key analytical techniques for assessing delgocitinib stability?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for developing a stability-indicating analytical method for delgocitinib.[6] An appropriate HPLC method can separate delgocitinib from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) over time. Spectroscopic methods like UV-Vis can also be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color or odor of the formulation | Oxidation of delgocitinib or excipients. Microbial contamination. | Investigate the need for an antioxidant in the formulation. Perform microbial limit testing. Ensure appropriate preservation of the formulation. |
| Phase separation or change in consistency (e.g., in a cream) | Incompatibility between the oil and water phases. Improper homogenization during manufacturing. Storage at inappropriate temperatures (freezing or high heat). | Review the emulsifying system and its concentration. Optimize the manufacturing process parameters, including homogenization speed and time. Advise on and verify appropriate storage conditions. |
| Crystallization of delgocitinib in the formulation | Supersaturation of delgocitinib in the vehicle. Change in the solvent system of the formulation over time (e.g., evaporation of a co-solvent). | Evaluate the solubility of delgocitinib in the formulation base at different temperatures. Consider the use of crystallization inhibitors. Ensure the formulation is stored in well-sealed containers. |
| Decrease in delgocitinib concentration over time in stability studies | Chemical degradation of delgocitinib (e.g., hydrolysis, photolysis). Adsorption of delgocitinib onto the container closure system. | Conduct forced degradation studies to identify potential degradation pathways. Protect the formulation from light if photolabile. Perform studies to assess potential interactions with packaging materials. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products. Presence of impurities from excipients or the container. | Perform peak purity analysis to ensure the new peak is not co-eluting with delgocitinib. Conduct forced degradation studies to correlate the new peak with specific stress conditions. Analyze the excipients and packaging for leachables. |
Experimental Protocols
Representative Stability-Indicating HPLC Method for Delgocitinib Cream
This protocol is a representative method and must be fully validated for the specific formulation being tested.
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying delgocitinib in the presence of its degradation products in a topical cream formulation.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Delgocitinib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (or other suitable buffer, pH adjusted)
-
Water (HPLC grade)
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, light chamber, oven.
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh an amount of cream equivalent to 1 mg of delgocitinib into a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable extraction solvent (e.g., methanol or a methanol/water mixture).
-
Sonicate for 15 minutes to disperse the cream and dissolve the delgocitinib.
-
Allow to cool to room temperature and dilute to volume with the extraction solvent.
-
Mix well and filter through a 0.45 µm syringe filter into an HPLC vial.
5. Forced Degradation Study:
-
Acid/Base Hydrolysis: Reflux the sample solution with 0.1N HCl and 0.1N NaOH, respectively, at 60°C.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug and formulation to 105°C.
-
Photodegradation: Expose the drug solution and formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze all stressed samples by the developed HPLC method to demonstrate specificity.
Visualizations
Caption: Delgocitinib's Mechanism of Action via JAK-STAT Pathway Inhibition.
Caption: Workflow for Stability-Indicating Method Development.
References
- 1. Delgocitinib | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of topical delgocitinib in patients with chronic hand eczema: data from a randomized, double-blind, vehicle-controlled phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: JTE-052 (Delgocitinib) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability in studies involving the Janus kinase (JAK) inhibitor, JTE-052 (also known as delgocitinib).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pan-JAK inhibitor, meaning it targets multiple members of the Janus kinase family. It competitively inhibits the ATP binding site of JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2][3][4] This inhibition blocks the signaling of numerous cytokines involved in inflammatory and immune responses.[2][5][6]
Q2: What are the reported 50% inhibitory concentrations (IC50) for this compound against different JAK enzymes?
The IC50 values for this compound can vary slightly between studies, which is a potential source of experimental variability. It is crucial to refer to the specific batch's certificate of analysis. However, representative IC50 values are provided in the table below.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Delgocitinib)
| Target | IC50 (nM) | Reference |
| JAK1 | 2.8 | [1][7][8] |
| JAK2 | 2.6 | [1][7][8] |
| JAK3 | 13 | [1][7] |
| Tyk2 | 58 | [1][7] |
Table 2: this compound (Delgocitinib) Ointment Efficacy in Atopic Dermatitis (Phase 2 Clinical Trial)
| Treatment Group | Mean Percentage Change in mEASI Score from Baseline | Reference |
| This compound 0.25% | -41.7% | [9][10] |
| This compound 0.5% | -57.1% | [9][10] |
| This compound 1% | -54.9% | [9][10] |
| This compound 3% | -72.9% | [9][10] |
| Vehicle Ointment | -12.2% | [9][10] |
| Tacrolimus 0.1% | -62.0% | [9][10] |
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause 1: Solvent and Concentration. For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] The final concentration of DMSO in the cell culture medium should be kept low (e.g., less than 0.1%) to avoid solvent-induced artifacts.[1] Ensure consistent and accurate serial dilutions.
-
Potential Cause 2: Cell Type and Cytokine Stimulation. The inhibitory effect of this compound is dependent on the specific cytokine signaling pathway being investigated. The choice of cell line and the cytokine used for stimulation (e.g., IL-2, IL-6, IL-23, GM-CSF, IFN-α) will significantly impact the results.[1][3][4]
-
Potential Cause 3: Assay Endpoint. The method used to measure the downstream effects of JAK inhibition (e.g., STAT phosphorylation, T-cell proliferation) can introduce variability.[1][11] Ensure that the chosen assay is validated and that measurements are taken at appropriate time points.
Issue 2: High variability in animal models of skin inflammation.
-
Potential Cause 1: Vehicle Formulation and Application. For in vivo topical studies, the vehicle used to formulate the this compound ointment is critical. In clinical trials, different concentrations of a specific ointment base were used.[9][12][13] For oral administration in mice, this compound has been suspended in 0.5% methylcellulose.[1] The method and consistency of application (dose, frequency, and uniformity of spreading) can significantly affect outcomes.
-
Potential Cause 2: Animal Model Selection. Different animal models of dermatitis (e.g., contact hypersensitivity, irritant contact dermatitis, mite extract-induced atopic dermatitis) will respond differently to this compound treatment.[1][5][6] For instance, this compound was effective in a contact hypersensitivity model but not in croton oil-induced irritant contact dermatitis.[1][11]
-
Potential Cause 3: Timing of Administration. The timing of this compound administration (e.g., during sensitization, elicitation, or both phases of contact hypersensitivity) can alter the observed effects.[1][11]
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
-
Cell Preparation: Isolate T-cells from the relevant species (e.g., human peripheral blood mononuclear cells or murine splenocytes).
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions in culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is below 0.1%.[1]
-
Assay Setup: Plate the T-cells in a 96-well plate. Add the diluted this compound or vehicle control to the wells.
-
Stimulation: Stimulate T-cell proliferation using an appropriate stimulus, such as anti-CD3/CD28 antibodies or a specific antigen.
-
Incubation: Culture the cells for a defined period (e.g., 72 hours).
-
Proliferation Measurement: Assess T-cell proliferation using a standard method, such as [3H]-thymidine incorporation or a dye-based proliferation assay (e.g., CFSE).[11]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Murine Model of Contact Hypersensitivity (CHS)
-
Animals: Use a suitable mouse strain, such as C57BL/6.[1]
-
Sensitization: On day 0, sensitize the mice by applying a hapten (e.g., dinitrofluorobenzene - DNFB) to a shaved area of the abdomen.
-
Treatment: Administer this compound or vehicle control orally (e.g., suspended in 0.5% methylcellulose) or topically at specified time points (e.g., during sensitization and/or elicitation phases).[1]
-
Elicitation: On day 5, challenge the mice by applying a lower concentration of the same hapten to the ear.
-
Measurement: After 24-48 hours, measure the ear swelling using a micrometer as an indicator of the inflammatory response.
-
Histological Analysis (Optional): Collect ear tissue for histological analysis to assess immune cell infiltration.
-
Cytokine Analysis (Optional): Homogenize ear tissue to measure the levels of inflammatory cytokines.[5][6]
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: General workflow for in vitro and in vivo this compound studies.
Caption: Troubleshooting logic for this compound experimental variability.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and safety of topical this compound, a Janus kinase inhibitor, in Japanese adult patients with moderate-to-severe atopic dermatitis: a phase II, multicentre, randomized, vehicle-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. JAK inhibitor this compound regulates contact hypersensitivity by downmodulating T cell activation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. torii.co.jp [torii.co.jp]
- 13. torii.co.jp [torii.co.jp]
JTE-052 (Delgocitinib) Clinical Trial Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with JTE-052 (delgocitinib). It includes a summary of common adverse events observed in clinical trials, detailed experimental protocols, a troubleshooting guide with frequently asked questions, and a visualization of the relevant signaling pathway.
Common Adverse Events with this compound in Clinical Trials
The following table summarizes the common adverse events reported in clinical trials of topical this compound (delgocitinib) for atopic dermatitis and chronic hand eczema.
| Adverse Event Category | Specific Adverse Event | Frequency/Incidence Notes |
| Infections and Infestations | Nasopharyngitis (common cold) | Most frequently reported adverse event in several trials.[1][2][3][4] |
| Skin and Nail Infections | Includes contact dermatitis, acne, impetigo, folliculitis, cellulitis, and paronychia.[1][5][6] | |
| COVID-19 | Reported in trials conducted during the pandemic.[3] | |
| Application Site Reactions | Various | Includes pain, paresthesia (tingling), pruritus (itching), erythema (redness), and folliculitis.[5][6][7] Generally reported as mild.[1] |
| Nervous System Disorders | Headache | Mentioned as a possible mild side effect.[8] |
| Skin and Subcutaneous Tissue Disorders | Worsening of Eczema | Worsening of atopic dermatitis or hand dermatitis has been reported.[2][9] |
| Investigations | Leukopenia/Neutropenia (Low White Blood Cell Counts) | Reported as a potential, though less common, adverse event.[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical trial results. Below are protocols summarized from Phase 3 clinical trials of delgocitinib cream in adults with moderate to severe chronic hand eczema (DELTA 1 and DELTA 2 trials).[1][9]
Trial Design and Randomization
-
Study Design: These were randomized, double-blind, vehicle-controlled, parallel-group, multi-site Phase 3 trials.[1][9]
-
Patient Population: Adult patients (≥18 years) with a diagnosis of moderate to severe chronic hand eczema.[9]
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either delgocitinib cream (20 mg/g) or a vehicle cream.[9]
-
Treatment Duration: The treatment period was 16 weeks.[9]
Inclusion and Exclusion Criteria
-
Key Inclusion Criteria:
-
Diagnosis of chronic hand eczema persisting for more than 3 months or recurring at least twice in the last 12 months.
-
Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE) score of 3 (moderate) or 4 (severe) at baseline.[10]
-
Inadequate response to or intolerance of topical corticosteroids.
-
-
Key Exclusion Criteria:
-
Concurrent skin diseases on the hands.
-
Systemic treatment with immunosuppressive drugs, retinoids, or corticosteroids within a specified period before the trial.
-
Previous or current treatment with any Janus kinase (JAK) inhibitor.[5]
-
Use of other topical treatments on the hands within a specified washout period.
-
Clinically significant infections on the hands.[5]
-
Treatment Administration
-
Dosage and Application: A thin layer of delgocitinib cream (20 mg/g) or vehicle cream was applied twice daily to the affected areas of the hands.[10]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary outcome was the proportion of patients achieving IGA-CHE treatment success at week 16. Treatment success was defined as an IGA-CHE score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.[1][9]
-
Safety Monitoring: Safety was assessed through the collection of all adverse events (AEs), which were coded using the Medical Dictionary for Regulatory Activities (MedDRA). Vital signs and laboratory tests were also monitored throughout the study.[11]
Signaling Pathway
This compound is a pan-Janus kinase (JAK) inhibitor. It targets the JAK-STAT signaling pathway, which is crucial for the cellular response to many pro-inflammatory cytokines involved in the pathophysiology of atopic dermatitis and other inflammatory skin conditions.[11][12][13]
Troubleshooting and FAQs
Q1: A patient in our study is experiencing nasopharyngitis. Is this likely related to this compound?
A1: Nasopharyngitis is the most commonly reported adverse event in clinical trials of topical delgocitinib.[1][2][3][4] However, it is also a very common illness in the general population. In many trials, the incidence was similar between the delgocitinib and vehicle groups.[3] It is important to record the event and monitor the patient, but it may not be directly caused by the study drug.
Q2: We have observed some application site reactions like redness and itching. How should we manage this?
A2: Application site reactions, including erythema and pruritus, are known adverse events.[5][7] These are typically mild.[1] Ensure the patient is applying a thin layer of the cream as directed. The symptoms should be monitored, and if they are severe or persistent, a decision on continuing the treatment should be made based on the clinical trial protocol.
Q3: A subject's eczema appears to be worsening after starting treatment. What is the appropriate course of action?
A3: Worsening of the underlying condition (atopic dermatitis or hand eczema) has been reported as an adverse event in some patients.[2][9] It is crucial to assess whether this is a true exacerbation of the disease or a different type of skin reaction. The patient should be evaluated by the study physician, and the event should be documented. Depending on the severity and the study protocol, a temporary or permanent discontinuation of the investigational product may be necessary.
Q4: Are there concerns about systemic side effects with topical this compound?
A4: While this compound is a topical treatment, systemic absorption can occur. Less common adverse events like leukopenia (low white blood cell count) have been reported, which could be indicative of systemic effects.[5][6][7] The risk of systemic side effects associated with oral JAK inhibitors is a consideration, and patients should be monitored according to the trial protocol, which usually includes periodic laboratory tests.
Q5: Can other topical medications be used concurrently with this compound during a clinical trial?
A5: In most clinical trial protocols, the use of other topical treatments on the hands, especially corticosteroids and immunomodulators, is prohibited within a certain washout period before and during the study to avoid confounding the results.[5] The specific protocol for your study should be consulted for guidance on concomitant medications. In some long-term extension studies, rescue therapy with topical corticosteroids might be permitted for managing flare-ups.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. biotechhunter.com [biotechhunter.com]
- 7. hcplive.com [hcplive.com]
- 8. Efficacy and safety of delgocitinib cream in adults with moderate to severe chronic hand eczema (DELTA 1 and DELTA 2): results from multicentre, randomised, controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 clinical study of delgocitinib ointment in pediatric patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with moderate to severe atopic dermatitis: A phase 3, randomized, double-blind, vehicle-controlled study and an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Evaluation of JTE-052 (Delgocitinib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the pan-Janus kinase (JAK) inhibitor JTE-052 (delgocitinib). Additionally, it offers detailed protocols for key in vitro and in vivo experiments to evaluate its efficacy.
I. Synthesis of this compound: Troubleshooting and FAQs
The synthesis of this compound is a multi-step process involving the formation of a unique spirocyclic diamine core followed by coupling with a pyrrolopyrimidine moiety and a final acylation.[1][2] This section addresses potential challenges at each key stage in a question-and-answer format.
Experimental Workflow: Synthesis of this compound
Caption: High-level overview of the synthetic workflow for this compound.
Step 1 & 2: α-Amino Lactone Formation and Acylation
Q1: I am observing low yields in the initial SN2 reaction between the bromolactone and benzylamine. What could be the cause?
A1: Low yields in this step are often due to competing elimination reactions or the formation of dialkylated products.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction is carried out at a low temperature to disfavor the elimination pathway.
-
Stoichiometry: Use a slight excess of benzylamine to drive the reaction to completion, but avoid a large excess which can promote dialkylation.
-
Solvent Choice: A polar aprotic solvent like THF or acetonitrile is generally suitable. Ensure the solvent is anhydrous.
-
Q2: The subsequent acylation with an enantiomerically pure acid chloride is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
A2: Poor stereocontrol in this step can arise from racemization of the acid chloride or the amino lactone.
-
Troubleshooting:
-
Acid Chloride Quality: Use freshly prepared or high-purity acid chloride. Acid chlorides can be susceptible to hydrolysis, which can lead to racemization.
-
Base Selection: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct without promoting side reactions.
-
Reaction Temperature: Perform the acylation at low temperatures (e.g., 0 °C to room temperature) to minimize racemization.
-
Step 3: Intramolecular SN2 Cyclization for Spirolactone Formation
Q3: The formation of the spirocyclic ring via intramolecular SN2 displacement is sluggish and gives a poor yield. What are the critical parameters for this step?
A3: This crucial ring-forming step to create the azetidine ring is challenging due to the inherent strain of the four-membered ring.
-
Troubleshooting:
-
Strong, Non-nucleophilic Base: The use of a strong, sterically hindered base like lithium hexamethyldisilazide (LHMDS) is critical for generating the enolate for the intramolecular cyclization.
-
Anhydrous Conditions: Meticulously ensure all reagents and solvents are anhydrous, as any protic species will quench the enolate.
-
Temperature: This reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions.
-
Leaving Group: Ensure the leaving group on the precursor is sufficiently reactive (e.g., a chloride or mesylate).
-
Q4: I am observing the formation of polymeric byproducts instead of the desired spirolactone. How can this be avoided?
A4: Polymerization occurs when the enolate reacts intermolecularly instead of intramolecularly.
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution (e.g., 0.01 M or lower) will favor the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: Adding the substrate slowly to the base can also help maintain a low concentration of the reactive intermediate.
-
Steps 4-6: Spirolactam and Spirodiamine Formation
Q5: The reduction of the spirolactam with Lithium Aluminum Hydride (LAH) is incomplete or results in a complex mixture of products. How can I optimize this reduction?
A5: The reduction of lactams to amines with LAH can sometimes be challenging, with potential for over-reduction or the formation of side products.
-
Troubleshooting:
-
Reagent Stoichiometry: Use a sufficient excess of LAH to ensure complete reduction of both carbonyl groups.
-
Lewis Acid Additive: The addition of a Lewis acid like aluminum chloride (AlCl3) can enhance the reducing power of LAH and facilitate the reduction of the amide linkages.
-
Reaction Temperature and Time: The reaction is often performed in a solvent like THF, and may require refluxing to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Work-up Procedure: A careful aqueous work-up (e.g., Fieser work-up) is crucial to quench the excess LAH and hydrolyze the aluminum complexes to liberate the desired diamine product.
-
Steps 7-9: Final Assembly of this compound
Q6: The SNAr reaction between the spirodiamine and chloropyrrolopyrimidine is giving a low yield. What are the key considerations for this step?
A6: Nucleophilic aromatic substitution (SNAr) reactions are sensitive to the electronic nature of the aromatic ring, the nucleophile, and the reaction conditions.
-
Troubleshooting:
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically required to facilitate the SNAr reaction.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the HCl formed during the reaction.
-
Temperature: Heating is usually necessary to drive the reaction to completion. The optimal temperature should be determined empirically.
-
Purity of Reactants: Ensure both the spirodiamine and the chloropyrrolopyrimidine are of high purity, as impurities can interfere with the reaction.
-
Q7: During the final acylation step, I am observing the formation of a nitrosamine impurity. How can this be prevented?
A7: The formation of nitrosamine impurities is a concern when secondary amines are exposed to sources of nitrous acid.
-
Troubleshooting:
-
High-Purity Reagents: Use high-purity reagents and solvents to minimize the presence of nitrite or nitrate impurities.
-
pH Control: Maintain a neutral or slightly basic pH during the reaction and work-up to avoid conditions that favor nitrosamine formation.
-
Nitrogen Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to nitrogen oxides from the air.
-
II. Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Ki (nM) |
| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 |
| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 |
| JAK3 | 13 ± 0 | 5.5 ± 0.3 |
| Tyk2 | 58 ± 9 | 14 ± 1 |
| Data from enzymatic assays. The inhibition mode is competitive with ATP. |
Table 2: Cellular Activity of this compound
| Cytokine-Induced STAT Phosphorylation | Cell Type | IC50 (nM) |
| IL-2 | hPBMCs | 40 ± 9 |
| IL-6 | hPBMCs | 33 ± 14 |
| IL-23 | hPBMCs | 84 ± 11 |
| GM-CSF | hPBMCs | 304 ± 22 |
| IFN-α | hPBMCs | 18 ± 3 |
| hPBMCs: human peripheral blood mononuclear cells. |
III. Detailed Experimental Protocols
Protocol 1: In Vitro STAT Phosphorylation Assay by Western Blot
This protocol describes how to assess the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in a cellular context.
1. Cell Culture and Treatment: a. Culture a relevant cell line (e.g., human PBMCs, HaCaT keratinocytes, or a specific leukemia cell line like HEL cells which have a JAK2 mutation) in appropriate media. b. Seed the cells in 6-well plates and allow them to adhere overnight. c. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO, final concentration <0.1%) for 1-2 hours.
2. Cytokine Stimulation: a. Stimulate the cells with a relevant cytokine to activate the JAK-STAT pathway (e.g., IL-6 to activate STAT3, IFN-γ to activate STAT1). The choice of cytokine will depend on the cell type and the specific JAK/STAT pathway being investigated. b. Incubate for a predetermined optimal time (e.g., 15-30 minutes). Include an unstimulated control.
3. Cell Lysis and Protein Quantification: a. After stimulation, place the plates on ice and wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
4. Western Blot Analysis: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against a phosphorylated STAT protein (e.g., anti-p-STAT3 Tyr705) and a total STAT protein (e.g., anti-STAT3) overnight at 4°C. Also, probe for a loading control (e.g., β-actin). e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal.
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Protocol 2: In Vivo Murine Model of Contact Hypersensitivity (CHS)
This protocol outlines a common model to assess the in vivo efficacy of this compound in a T-cell-mediated skin inflammation model.
1. Animals: a. Use 8-10 week old mice (e.g., C57BL/6 or BALB/c strain). b. Acclimatize the animals for at least one week before the experiment.
2. Sensitization (Day 0): a. Anesthetize the mice and shave a small area on the abdomen. b. Apply a sensitizing agent, such as 2,4-dinitrofluorobenzene (DNFB) (e.g., 25 µL of 0.5% DNFB in a 4:1 acetone:olive oil vehicle), to the shaved abdomen.
3. Treatment: a. Prepare this compound for administration (e.g., suspended in 0.5% methylcellulose for oral gavage or formulated as a topical ointment). b. Administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., once daily starting from Day 0 or just during the elicitation phase).
4. Elicitation (Day 5): a. Measure the baseline thickness of both ears of each mouse using a digital micrometer. b. Challenge the mice by applying a lower concentration of the sensitizing agent (e.g., 10 µL of 0.2% DNFB) to both sides of one ear. The other ear can be treated with the vehicle as a control.
5. Measurement of Ear Swelling (Day 6): a. At 24 hours post-challenge, measure the thickness of both ears again. b. The degree of inflammation is quantified as the change in ear thickness (24-hour measurement - baseline measurement).
6. (Optional) Histological and Cytokine Analysis: a. After the final measurement, euthanize the mice and collect the ear tissue. b. Fix a portion of the tissue in formalin for histological analysis (H&E staining to assess immune cell infiltration). c. Homogenize the remaining tissue to extract RNA for qPCR analysis of inflammatory cytokine expression (e.g., IFN-γ, IL-4) or to prepare protein lysates for ELISA.
Contact Hypersensitivity Experimental Workflow
Caption: Timeline of the murine contact hypersensitivity (CHS) model.
References
Technical Support Center: Optimizing Delgocitinib Cream Formulation for Skin Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing delgocitinib cream formulations for enhanced skin penetration.
I. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of delgocitinib in the skin?
Delgocitinib is a pan-Janus kinase (JAK) inhibitor, targeting JAK1, JAK2, JAK3, and TYK2.[1] By inhibiting these enzymes, delgocitinib blocks the JAK-STAT signaling pathway, which is crucial for the action of various pro-inflammatory cytokines involved in skin conditions like chronic hand eczema (CHE).[1] This inhibition leads to a reduction in the inflammatory response and an improvement in the skin barrier function.
Figure 1. Delgocitinib's Mechanism of Action in the JAK-STAT Pathway.
2. What are the known excipients in the approved delgocitinib cream (Anzupgo®)?
The inactive ingredients in Anzupgo® (delgocitinib) 2% cream are:
-
Benzyl alcohol
-
Butylated hydroxyanisole
-
Cetostearyl alcohol
-
Citric acid monohydrate
-
Edetate disodium
-
Hydrochloric acid
-
Mineral oil
-
Polyoxyl 20 cetostearyl ether
-
Purified water
3. Are penetration enhancers used in the commercial delgocitinib cream formulation?
No, the commercially available delgocitinib cream was developed without the use of skin penetration enhancers. This formulation strategy may contribute to the negligible systemic exposure observed in clinical studies.
4. What is a typical starting point for a delgocitinib ointment formulation?
A patent for a delgocitinib ointment formulation for chronic hand eczema disclosed a composition containing the active compound (30 mg/g) in a base of white soft paraffin, hard paraffin, and squalane. This provides a basic framework for developing a simple ointment.
II. Troubleshooting Guide for Formulation Development
| Problem | Potential Cause | Suggested Solution |
| Poor Skin Penetration in In Vitro Permeation Test (IVPT) | Inappropriate Vehicle Selection: The cream base (e.g., oil-in-water vs. water-in-oil) may not be optimal for delgocitinib's physicochemical properties. | Delgocitinib is soluble in organic solvents like DMSO and dimethylformamide. Consider an oil-in-water (O/W) emulsion which can compromise the stratum corneum barrier and potentially improve drug penetration. |
| High Drug Crystalization in Formulation: Delgocitinib may be precipitating out of the cream base, reducing the thermodynamically active concentration available for penetration. | Ensure the selected excipients can maintain delgocitinib's solubility throughout the shelf-life of the product. Consider using co-solvents. | |
| Incorrect pH of the Formulation: The pH of the cream can affect both the stability of delgocitinib and the integrity of the skin barrier. | The epidermal layer of the skin is naturally acidic. Optimizing the formulation to a more acidic pH may improve delivery to the target site. | |
| Inconsistent Results in Skin Penetration Studies | Variability in Skin Samples: Human or animal skin can have significant variations in thickness and permeability. | Use skin from multiple donors and average the results. Ensure proper skin integrity testing before each experiment. |
| Formation of Air Bubbles in Franz Diffusion Cell: Air bubbles between the membrane and the receptor fluid can impede diffusion. | Degas the receptor solution prior to use and be careful to avoid introducing bubbles when filling the receptor chamber. | |
| Inconsistent Tape Stripping Technique: The amount of stratum corneum removed can vary if the application pressure and removal speed are not consistent. | Use a standardized protocol with consistent pressure and a swift, uniform removal motion for each tape strip. | |
| Cream Formulation Instability (e.g., Phase Separation) | Incompatible Excipients: Certain excipients may interact with each other or with delgocitinib, leading to instability. | Conduct thorough pre-formulation studies to assess the compatibility of all ingredients. |
| Inadequate Emulsifier Concentration: The amount or type of emulsifier may not be sufficient to stabilize the oil and water phases. | Optimize the concentration and type of emulsifiers. For O/W emulsions, a combination of emulsifiers may be necessary for optimal stability. | |
| Impact of Preservatives: Some preservatives can disrupt the emulsion and affect the physical stability of the cream. | Select preservatives that are compatible with the other excipients and the overall formulation. The addition of ethanol as a preservative has been shown to decrease the physical stability of some creams. |
III. Experimental Protocols
A. In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the general procedure for assessing the skin penetration of delgocitinib from a cream formulation using Franz diffusion cells.
Figure 2. Workflow for In Vitro Skin Permeation Testing (IVPT).
1. Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Dermatome
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Delgocitinib cream formulations
-
High-performance liquid chromatography (HPLC) system
2. Method:
-
Skin Preparation: Thaw frozen skin and cut it to an appropriate size. Use a dermatome to obtain skin sections of a consistent thickness.
-
Skin Integrity Check: Measure the transepidermal water loss (TEWL) to ensure the barrier function of the skin is intact.
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Formulation Application: Apply a known quantity of the delgocitinib cream formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points, collect samples from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the concentration of delgocitinib in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of delgocitinib permeated per unit area over time and determine the steady-state flux.
B. Tape Stripping for Stratum Corneum Penetration
This method is used to determine the amount of delgocitinib that has penetrated into the stratum corneum.
Figure 3. Workflow for Tape Stripping Experiment.
1. Materials:
-
Adhesive tape (e.g., 3M Scotch® Magic™ Tape)
-
Roller with a defined weight
-
Solvent for extraction (e.g., methanol, acetonitrile)
-
HPLC system
2. Method:
-
Application: Apply the delgocitinib cream to a defined area of the skin.
-
Incubation: Allow the formulation to remain on the skin for a specific period.
-
Removal of Excess: Gently wipe off any excess formulation from the skin surface.
-
Tape Stripping:
-
Apply a piece of adhesive tape to the application site.
-
Roll over the tape with a roller using consistent pressure.
-
Remove the tape in a single, swift motion.
-
Repeat this process for a predetermined number of strips.
-
-
Extraction: Place each tape strip into a separate vial containing a suitable extraction solvent.
-
Analysis: Analyze the delgocitinib concentration in each extract using a validated HPLC method.
-
Data Analysis: Plot the amount of delgocitinib per tape strip to create a concentration profile within the stratum corneum.
IV. Quantitative Data Summary
The following tables summarize publicly available pharmacokinetic data for delgocitinib cream. Note that comparative data for different experimental formulations is limited in the public domain.
Table 1: Systemic Exposure of Delgocitinib Cream (20 mg/g) in Adults with Moderate to Severe Chronic Hand Eczema [2]
| Parameter | Day 1 | Day 8 |
| Geometric Mean Cmax (ng/mL) | 0.50 | 0.46 |
| Geometric Mean AUC0–12h (h*ng/mL) | 2.5 | 3.7 |
Table 2: Comparison of Systemic Exposure: Topical vs. Oral Delgocitinib [2]
| Formulation | Dose | Geometric Mean Cmax (ng/mL) |
| Topical Cream (20 mg/g) | N/A | 0.50 (Day 1) |
| Oral | 1.5 mg | 7.22 |
| Oral | 12 mg | 99.3 |
Disclaimer: This information is intended for research and development purposes only and does not constitute medical advice. Researchers should always adhere to institutional and regulatory guidelines for laboratory safety and experimental design.
References
minimizing batch-to-batch variability of JTE-052
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of JTE-052 (also known as delgocitinib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or delgocitinib, is a potent Janus kinase (JAK) inhibitor.[1][2][3] It competitively inhibits the ATP binding site of JAK enzymes, thereby interfering with the signaling of various cytokines involved in inflammatory and immune responses.[3] this compound has been shown to inhibit JAK1, JAK2, JAK3, and Tyk2.[1][3][4] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the transcription of genes involved in inflammation.[4]
Q2: What are the reported IC50 values for this compound against different JAKs?
The half-maximal inhibitory concentrations (IC50) of this compound can vary slightly between different studies and assay conditions. However, reported values indicate potent inhibition across the JAK family.
| JAK Isoform | IC50 (nM) |
| JAK1 | 2.8 |
| JAK2 | 2.6 |
| JAK3 | 13 |
| Tyk2 | 58 |
| (Data sourced from multiple studies)[1][4] |
Q3: How should I prepare and store this compound for in vitro and in vivo experiments?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare fresh dilutions for each experiment to avoid potential degradation.[5] For in vivo studies, this compound has been suspended in 0.5% methylcellulose for oral administration.[4] When preparing for in vivo use, it is best to prepare the solution freshly on the day of the experiment.[1] For long-term storage, this compound should be stored at -20°C.[1]
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability can significantly impact experimental reproducibility and the reliability of results. This guide addresses common issues and provides systematic approaches to troubleshoot and minimize this variability.
Issue 1: Inconsistent IC50 values or biological activity between different batches of this compound.
Potential Causes:
-
Purity and Impurities: Differences in the purity profile between batches, including the presence of starting materials, by-products, or degradation products from synthesis, can alter the effective concentration and activity of this compound.[6][7]
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), which can affect its solubility, dissolution rate, and ultimately its bioavailability and activity.[8][9][10]
-
Solvent and Formulation: Inconsistencies in the preparation of stock solutions and experimental formulations can lead to variability. This includes issues with solubility, aggregation, and stability in the chosen vehicle.[5][11]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
Protocol 1: Purity and Identity Verification using LC-MS
-
Sample Preparation: Dissolve a small amount of each this compound batch in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a final concentration of 10-100 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range appropriate for the molecular weight of this compound (e.g., m/z 100-1000).
-
Data Analysis: Compare the retention time and mass spectrum of the main peak to a reference standard. Quantify the purity by integrating the peak area of this compound relative to the total peak area.
-
Protocol 2: Assessment of Polymorphism using X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small amount of each this compound batch to a fine powder.
-
Instrument Setup: Use a powder diffractometer with Cu Kα radiation.
-
Data Collection: Scan the sample over a 2θ range of approximately 2° to 40°.
-
Data Analysis: Compare the resulting diffraction patterns. Different peak positions and intensities between batches indicate the presence of different polymorphic forms.
Issue 2: Variability in Cellular Assays Despite Consistent IC50 in Biochemical Assays.
Potential Causes:
-
Cell Health and Passage Number: Differences in cell health, passage number, and confluency can affect cellular responses to this compound.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) or other media supplements can contain varying levels of cytokines and growth factors that may interfere with the JAK-STAT pathway.
-
Compound Stability in Media: this compound may degrade or precipitate in cell culture media over the course of the experiment.
Troubleshooting and Best Practices
| Parameter | Recommendation |
| Cell Culture | Use cells within a defined low passage number range. Ensure consistent seeding density and confluency. |
| Media and Reagents | Qualify new lots of FBS and other critical reagents. Use a consistent source and lot for a set of experiments. |
| Compound Handling | Prepare fresh dilutions of this compound in media for each experiment. Visually inspect for precipitation. |
| Assay Controls | Include positive (e.g., a known activator of the pathway) and negative (vehicle) controls in every assay. |
Signaling Pathway
This compound acts on the JAK-STAT signaling pathway, which is initiated by cytokine binding to their receptors.
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. 小分子分析与质控 [sigmaaldrich.com]
- 7. Quality control of small molecules - Kymos [kymos.com]
- 8. diva-portal.org [diva-portal.org]
- 9. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Head-to-Head: Delgocitinib vs. Ruxolitinib in Inflammatory Skin Disease Models
For researchers and drug development professionals, a detailed preclinical comparison of delgocitinib and ruxolitinib reveals distinct profiles in kinase selectivity and efficacy in models of inflammatory skin disease. This guide synthesizes available data to provide an objective side-by-side analysis of these two Janus kinase (JAK) inhibitors.
Delgocitinib, a pan-JAK inhibitor, and ruxolitinib, a JAK1/2 inhibitor, have both shown promise in the topical treatment of inflammatory skin conditions.[1][2] While delgocitinib is exclusively formulated for topical use, ruxolitinib is available in both topical and oral formulations.[1] Preclinical studies are crucial for understanding their distinct mechanisms and potential therapeutic applications.
Kinase Inhibition Profile: A Quantitative Comparison
A key differentiator between delgocitinib and ruxolitinib lies in their inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. This selectivity influences their downstream effects on cytokine signaling.
| Kinase Target | Delgocitinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 2.8 - 5.6 | 3.3 |
| JAK2 | 2.6 - 5.2 | 2.8 |
| JAK3 | 2.2 - 4.4 | 428 |
| TYK2 | 58 | 19 |
| Data compiled from preclinical studies.[3][4] |
Delgocitinib demonstrates potent, low nanomolar inhibition across JAK1, JAK2, and JAK3, with a slightly lower potency for TYK2, positioning it as a pan-JAK inhibitor.[3] In contrast, ruxolitinib is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3.[4]
Preclinical Efficacy in Atopic Dermatitis Models
Both delgocitinib and ruxolitinib have been evaluated in various murine models of atopic dermatitis (AD), demonstrating their potential to alleviate key symptoms of the disease.
Delgocitinib:
In a murine model of AD, topical application of delgocitinib has been shown to suppress pruritus and nerve elongation, key features of the disease.[5] Studies have also indicated that delgocitinib can improve skin barrier function.[6] In a mouse model of allergic dermatitis, topically administered delgocitinib inhibited inflammation.[3] Furthermore, in a study on normal mouse skin, delgocitinib ointment did not cause the skin atrophy or reduction in epidermal tight junction proteins that can be associated with topical corticosteroids.[7][8]
Ruxolitinib:
Topical ruxolitinib cream has demonstrated efficacy in multiple murine dermatitis models by reducing T helper 2 (Th2)-driven inflammation, leading to decreased skin thickening and reduced itch.[9][10] In a mouse model of AD, ruxolitinib treatment led to reduced ear swelling, diminished pruritus, and a decrease in immune cell populations.[11] Transcriptome analysis of ruxolitinib-treated human skin explants showed increased expression of skin barrier genes.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating these inhibitors in a preclinical setting.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: A generalized workflow for preclinical studies.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of delgocitinib and ruxolitinib against purified JAK kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in a kinase buffer.
-
Compound Dilution: The test compounds (delgocitinib or ruxolitinib) are serially diluted in DMSO and then further diluted in the kinase buffer to achieve a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP to the mixture containing the enzyme, substrate, and the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a fluorescence-based assay that measures ATP consumption.[12]
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.[12]
Murine Model of Atopic Dermatitis
Objective: To evaluate the in vivo efficacy of topical delgocitinib and ruxolitinib in reducing skin inflammation and other symptoms of atopic dermatitis.
Methodology:
-
Animal Model: A suitable mouse strain, such as NC/Nga or BALB/c mice, is used.[13]
-
Induction of Dermatitis: Atopic dermatitis-like skin lesions are induced. This can be achieved through various methods, including repeated topical application of an allergen such as Dermatophagoides farinae (house dust mite) extract or a hapten.[13]
-
Treatment: Once skin lesions are established, the mice are treated topically with delgocitinib, ruxolitinib, or a vehicle control for a specified duration.
-
Evaluation of Efficacy:
-
Clinical Scoring: The severity of skin lesions is assessed using a scoring system, such as the Eczema Area and Severity Index (EASI).
-
Histological Analysis: Skin biopsies are taken for histological examination to assess parameters like epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Skin or blood samples can be analyzed for levels of inflammatory cytokines and other relevant biomarkers.
-
Behavioral Assessment: Pruritus (itching) can be evaluated by observing and quantifying scratching behavior.[5]
-
Conclusion
Preclinical data provides a solid foundation for understanding the distinct pharmacological profiles of delgocitinib and ruxolitinib. Delgocitinib's pan-JAK inhibition and ruxolitinib's selective JAK1/2 inhibition translate to efficacy in animal models of atopic dermatitis, with both compounds demonstrating the ability to reduce inflammation and improve skin barrier function. This comparative guide, based on available preclinical evidence, offers valuable insights for researchers and professionals in the field of dermatology drug development. Further head-to-head preclinical studies would be beneficial to directly compare their efficacy and further elucidate the therapeutic implications of their different kinase inhibition profiles.
References
- 1. Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitor delgocitinib suppresses pruritus and nerve elongation in an atopic dermatitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 7. Effects of Delgocitinib Ointment 0.5% on the Normal Mouse Skin and Epidermal Tight Junction Proteins in Comparison With Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ruxolitinib Cream Has Dual Efficacy on Pruritus and Inflammation in Experimental Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruxolitinib Cream Has Dual Efficacy on Pruritus and Inflammation in Experimental Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib Alleviates Inflammation and Fortifies Skin Barrier Function Through Dampening IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of JTE-052 (Delgocitinib) and Other Janus Kinase Inhibitors
This guide provides an objective comparison of the efficacy of JTE-052 (delgocitinib) relative to other prominent Janus Kinase (JAK) inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in signal transduction for a wide array of cytokines, interferons, and hormones.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell development, activation, and function.[2] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including atopic dermatitis (AD) and rheumatoid arthritis (RA).[3][4][5] Consequently, inhibiting JAKs has become a promising therapeutic strategy.[6] this compound, also known as delgocitinib, is a novel pan-JAK inhibitor developed for topical and oral administration.[3][7][8]
Mechanism of Action and In Vitro Selectivity
JAK inhibitors differ in their selectivity for the four JAK enzymes. This selectivity profile influences their efficacy and safety. This compound (delgocitinib) is characterized as a pan-JAK inhibitor, potently inhibiting multiple JAK enzymes.[3] Its inhibitory profile can be compared to other JAK inhibitors, some of which are designed to be more selective for specific JAKs, such as JAK1.[9][10]
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro IC50 values for this compound and other selected JAK inhibitors against the core JAK enzymes. Lower values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | Tyk2 (nM) | Reference |
| This compound (Delgocitinib) | 2.8 | 2.6 | 13 | 58 | [3] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [10] |
| Upadacitinib | 45 | 109 | 2100 | 4700 | [10] |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | [10] |
| Tofacitinib* | 112 | 20 | 1 | 957 | McInnes et al., 2017 (not in search results) |
| Note: Tofacitinib IC50 values are provided for context and are widely cited in literature; however, they were not present in the direct search results used for this document. |
The JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor on the cell surface activates associated JAKs.[2] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune response.[1][2][11]
Clinical Efficacy in Atopic Dermatitis
Atopic dermatitis (AD) is a chronic inflammatory skin disease where cytokines signaling through the JAK-STAT pathway are key drivers of pathology.[4] this compound has been extensively studied as a topical treatment for AD.
A Phase II clinical study in Japanese adults with moderate-to-severe AD evaluated the efficacy of this compound ointment at various concentrations over a 4-week period. The primary endpoint was the percentage change in the modified Eczema Area and Severity Index (mEASI) score from baseline.[12][13]
| Treatment Group (Twice Daily) | Mean % Change in mEASI Score from Baseline | P-value vs. Vehicle |
| This compound 0.25% Ointment | -41.7% | < 0.001 |
| This compound 0.5% Ointment | -57.1% | < 0.001 |
| This compound 1% Ointment | -54.9% | < 0.001 |
| This compound 3% Ointment | -72.9% | < 0.001 |
| Vehicle Ointment | -12.2% | - |
| Tacrolimus 0.1% Ointment (Reference) | -62.0% | N/A |
| Data from a 4-week, Phase II, randomized, vehicle-controlled study in 327 Japanese adult patients with moderate-to-severe AD.[12][13] |
The results demonstrate that topical this compound led to marked and rapid improvements in the clinical signs of AD.[12] Notably, the 3% concentration showed a greater mean percentage reduction in mEASI score than the active comparator, 0.1% tacrolimus ointment.[12][14] Furthermore, a significant reduction in pruritus was observed as early as the first day of treatment.[12] Similar efficacy has been demonstrated in pediatric patients with AD.[15]
For comparison, several oral JAK inhibitors are approved or under investigation for moderate-to-severe AD. The table below presents key efficacy endpoints from pivotal Phase III trials.
| Inhibitor (Oral) | Trial(s) | Primary Endpoint | Result | Placebo | Reference |
| Abrocitinib 200 mg | JADE MONO-1 | IGA 0/1 at Week 12 | 43.8% | 7.9% | [9][10] |
| Abrocitinib 100 mg | JADE MONO-1 | IGA 0/1 at Week 12 | 23.7% | 7.9% | [9][10] |
| Baricitinib 4 mg | BREEZE-AD1/AD2 | IGA 0/1 at Week 16 | 16.8% / 13.8% | 4.8% / 4.5% | [10] |
| Upadacitinib 30 mg | Measure Up 1/2 | EASI-75 at Week 16 | 70% / 60% | 16% / 13% | |
| Upadacitinib 15 mg | Measure Up 1/2 | EASI-75 at Week 16 | 62% / 52% | 16% / 13% | |
| IGA 0/1: Investigator's Global Assessment score of clear or almost clear. EASI-75: 75% reduction from baseline in Eczema Area and Severity Index score. |
Efficacy in Other Indications
Delgocitinib has also demonstrated efficacy in other inflammatory conditions. In Phase 3 trials (DELTA 1 and DELTA 2) for moderate to severe chronic hand eczema (CHE), delgocitinib 20 mg/g cream applied twice daily was superior to a vehicle cream in achieving treatment success at week 16.[16]
Experimental Protocols
Detailed and transparent methodologies are critical for the evaluation and replication of scientific findings. Below are summaries of the protocols for key experiments cited in this guide.
Phase II Clinical Trial of Topical this compound in Atopic Dermatitis[12][13][18]
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study conducted in Japan.
-
Participants: 327 adult patients (aged 16 years or older) with moderate-to-severe atopic dermatitis.
-
Randomization: Patients were randomized in a 2:2:2:2:1:1 ratio to receive one of the following treatments.
-
Interventions:
-
This compound ointment at 0.25%, 0.5%, 1%, or 3%
-
Vehicle ointment
-
Tacrolimus 0.1% ointment (as a reference group)
-
-
Treatment Regimen: Ointments were applied twice daily for 4 weeks.
-
Primary Efficacy Endpoint: The percentage change in the modified Eczema Area and Severity Index (mEASI) score from baseline to the end of treatment.
-
Secondary Endpoints: Included changes from baseline in the pruritus numerical rating scale (NRS) score and Investigator's Global Assessment (IGA).
-
Safety Assessment: Adverse events were monitored throughout the study.
In Vitro JAK Enzyme Inhibition Assay[3]
-
Objective: To determine the 50% inhibitory concentrations (IC50) of this compound against JAK1, JAK2, JAK3, and Tyk2 enzymatic activity.
-
Methodology: The specific assay format (e.g., radiometric, fluorescence-based) is proprietary but generally involves incubating the recombinant human JAK enzyme with a specific substrate and ATP in the presence of varying concentrations of the inhibitor (this compound).
-
Procedure:
-
This compound was synthesized at Japan Tobacco Inc. and dissolved in dimethyl sulfoxide (DMSO).
-
The compound was serially diluted and added to the reaction mixture containing the specific JAK enzyme, a peptide substrate, and ATP.
-
The enzymatic reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
This compound (delgocitinib) is a potent pan-JAK inhibitor that has demonstrated significant efficacy in treating inflammatory skin conditions, particularly atopic dermatitis and chronic hand eczema.[12][16] As a topical agent, it offers the advantage of localized delivery, which may reduce systemic side effects.[17] In a Phase II trial for atopic dermatitis, topical this compound showed a dose-dependent improvement in mEASI scores, with the 3% formulation outperforming the active comparator, tacrolimus 0.1% ointment.[12] When compared to the broader class of JAK inhibitors, its pan-JAK inhibitory profile differs from more selective agents like abrocitinib and upadacitinib.[3][10] The choice between a topical pan-JAK inhibitor like this compound and a systemic, more selective JAK inhibitor will depend on disease severity, patient characteristics, and a thorough assessment of the benefit-risk profile for each therapeutic option.
References
- 1. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 9. drugsincontext.com [drugsincontext.com]
- 10. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of topical this compound, a Janus kinase inhibitor, in Japanese adult patients with moderate-to-severe atopic dermatitis: a phase II, multicentre, randomized, vehicle-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Phase 2 clinical study of delgocitinib ointment in pediatric patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of delgocitinib cream in adults with moderate to severe chronic hand eczema (DELTA 1 and DELTA 2): results from multicentre, randomised, controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1 studies to assess the safety, tolerability and pharmacokinetics of this compound (a novel Janus kinase inhibitor) ointment in Japanese healthy volunteers and patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-052 In Vivo Validation: A Comparative Analysis in Animal Models
An objective guide for researchers, scientists, and drug development professionals on the in vivo validation of JTE-052's in vitro findings, with comparisons to alternative therapies.
This compound (Delgocitinib) is a novel pan-Janus kinase (JAK) inhibitor that has demonstrated potent anti-inflammatory effects in vitro.[1][2] This guide provides a comprehensive overview of the pivotal animal studies that have validated these in vitro findings, translating the molecular mechanism of this compound into therapeutic efficacy in vivo. The data presented herein compares the performance of this compound with other relevant therapeutic agents, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Comparative Efficacy of this compound in Animal Models
This compound has been rigorously evaluated in various rodent models of inflammatory diseases, including rheumatoid arthritis and chronic dermatitis. These studies have consistently demonstrated its potent anti-inflammatory and disease-modifying effects.
Table 1: In Vivo Efficacy of this compound in a Mouse IL-2-Induced IFN-γ Production Model
| Compound | Administration Route | ED₅₀ (mg/kg) | Potency Comparison |
| This compound | Oral | 0.24 | More potent than Tofacitinib[1][2] |
| Tofacitinib | Oral | 1.1 | - |
Table 2: Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment | Administration Timing | Effect on Paw Swelling | Effect on Joint Destruction | Comparison to Methotrexate (MTX) |
| This compound | Prophylactic (from day 1) | Prevented development | Inhibited bone and cartilage destruction | Similar efficacy to MTX in prophylactic treatment[3] |
| This compound | Therapeutic (from day 15) | Dose-dependently decreased | Ameliorated | More effective than MTX in therapeutic treatment[1][3] |
| Methotrexate | Prophylactic (from day 1) | Significantly inhibited | Significantly inhibited | - |
| Methotrexate | Therapeutic (from day 15) | Ineffective | Ineffective | - |
Table 3: Efficacy of this compound in Rodent Models of Chronic Dermatitis
| Animal Model | This compound Administration | Key Findings | Comparison with Conventional Agents |
| Hapten-induced chronic dermatitis (mice) | Oral | Inhibited skin inflammation, reduced inflammatory cytokines and serum IgE.[4][5] | Superior maximal efficacy compared to ciclosporin and methotrexate.[4][5] |
| Mite extract-induced atopic dermatitis (mice) | Oral | Inhibited skin inflammation.[4][5] | Superior maximal efficacy compared to ciclosporin and methotrexate.[4][5] |
| IL-23-induced psoriasis (mice) | Oral | Inhibited skin inflammation.[4] | Superior maximal efficacy compared to ciclosporin and methotrexate.[4] |
| Hapten-induced chronic dermatitis (rats) | Topical | Ameliorated dermatitis. | More effective than tacrolimus ointment; did not cause skin thinning associated with corticosteroids.[4][5] |
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and Tyk2).[1][2] This inhibition occurs in an ATP-competitive manner.[1][2] By blocking JAKs, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are critical for the signaling of numerous pro-inflammatory cytokines implicated in autoimmune and inflammatory diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Below are summaries of the key experimental methodologies used in the in vivo validation of this compound.
1. Mouse Interleukin-2 (IL-2)-Induced Interferon-γ (IFN-γ) Production Model
-
Objective: To assess the in vivo potency of this compound in suppressing cytokine production.[1]
-
Animals: Male BALB/c mice.
-
Procedure:
-
This compound or a vehicle was orally administered.
-
After a specified time, human IL-2 was intravenously injected to induce IFN-γ production.
-
Blood samples were collected at a designated time point post-IL-2 injection.
-
Plasma IFN-γ levels were measured by ELISA.
-
The 50% effective dose (ED₅₀) was calculated.[1]
-
2. Rat Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic efficacy of this compound on arthritis development and joint destruction.[3]
-
Animals: Male Lewis rats.[6]
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and incomplete Freund's adjuvant was injected intradermally at the base of the tail.
-
A booster injection was given on day 7.
-
-
Treatment Protocols:
-
Assessments:
-
Paw swelling was measured using a plethysmometer.
-
Histological analysis of joints was performed to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone destruction.
-
Radiographic analysis was conducted to evaluate bone and cartilage changes.[3]
-
Caption: Experimental workflow for the rat collagen-induced arthritis (CIA) model.
3. Rat Adjuvant-Induced Arthritis (AIA) Model
-
Objective: To assess the effect of this compound on spontaneous locomotor activity and inflammatory markers.[6]
-
Animals: Male Lewis rats.[6]
-
Induction of Arthritis: A single subcutaneous injection of Freund's complete adjuvant was administered.[6]
-
Treatment: this compound was orally administered for 7 days after the onset of arthritis.[6]
-
Assessments:
4. Rodent Models of Chronic Dermatitis
-
Objective: To evaluate the efficacy of oral and topical this compound in various models of chronic skin inflammation.[4][5]
-
Models:
-
Assessments:
References
- 1. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of spontaneous locomotor activity with JAK inhibition by this compound in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
JTE-052 (Delgocitinib): A Comparative Analysis of a Pan-JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for JTE-052 (Delgocitinib), a novel pan-Janus kinase (JAK) inhibitor, with other relevant therapeutic alternatives. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for inflammatory and autoimmune diseases.
Introduction
This compound, also known as Delgocitinib, is a small molecule inhibitor that targets the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 or Tyk2).[1][2] These enzymes are crucial for the signaling of numerous cytokines and growth factors that are implicated in the pathogenesis of various inflammatory and autoimmune disorders.[1] By inhibiting these pathways, this compound modulates the immune response and has shown therapeutic potential in conditions such as atopic dermatitis and chronic hand eczema.[3]
Mechanism of Action: The JAK-STAT Pathway
This compound exerts its effect by competitively binding to the ATP-binding site of JAK enzymes, which prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This blockade of the JAK-STAT signaling pathway ultimately leads to the downregulation of inflammatory gene expression.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo experimental data comparing this compound to other JAK inhibitors and conventional therapies.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | This compound IC₅₀ (nM) |
| JAK1 | 2.8 |
| JAK2 | 2.6 |
| JAK3 | 13 |
| Tyk2 | 58 |
Data sourced from multiple studies presenting consistent values.[1][4]
Table 2: Comparison of this compound with Other JAK Inhibitors in Preclinical Models
| Compound | Target | Model | Efficacy Metric | Result |
| This compound | Pan-JAK | Mouse IL-2-induced IFN-γ production | ED₅₀ | 0.24 mg/kg (oral) |
| Tofacitinib | JAK1/3 | Mouse IL-2-induced IFN-γ production | ED₅₀ | 1.1 mg/kg (oral) |
| This compound | Pan-JAK | Rat Collagen-Induced Arthritis | Paw Swelling | Significant reduction |
| Ruxolitinib | JAK1/2 | Atopic Dermatitis (Phase 2) | EASI Score Improvement | 71.6% (1.5% cream BID) |
Data for this compound and Tofacitinib from the same study to ensure direct comparability. Ruxolitinib data is from a separate clinical study.[5]
Table 3: Comparison of this compound with Conventional Therapies in Dermatitis Models
| Compound | Target/Class | Model | Efficacy Metric | Result |
| This compound (oral) | Pan-JAK | Mouse Chronic Dermatitis | Skin Inflammation | Superior to Cyclosporin & Methotrexate |
| Cyclosporin | Calcineurin Inhibitor | Mouse Chronic Dermatitis | Skin Inflammation | Partial inhibition |
| Methotrexate | Antimetabolite | Mouse Chronic Dermatitis | Skin Inflammation | Less effective than this compound |
| This compound (topical) | Pan-JAK | Rat Chronic Dermatitis | Skin Inflammation | More effective than Tacrolimus |
| Tacrolimus | Calcineurin Inhibitor | Rat Chronic Dermatitis | Skin Inflammation | Less effective than this compound |
| This compound (topical) | Pan-JAK | Atopic Dermatitis (Phase 2) | mEASI Score Improvement | -72.9% (3% ointment) |
| Tacrolimus (topical) | Calcineurin Inhibitor | Atopic Dermatitis (Phase 2) | mEASI Score Improvement | -62.0% (0.1% ointment) |
| Topical Corticosteroids | Corticosteroid | - | Side Effect Profile | This compound did not cause skin thinning |
Data compiled from studies directly comparing this compound with conventional agents.[2][6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and validation of the cited data.
Kinase Inhibition Assay (In Vitro)
The inhibitory activity of this compound on JAK enzymes was evaluated using recombinant human enzymes. The assay measures the phosphorylation of a substrate peptide by the respective JAK kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ values, representing the concentration of this compound required to inhibit 50% of the kinase activity, were determined from dose-response curves. The reaction is typically initiated by the addition of ATP and terminated after a specific incubation period. The amount of phosphorylated substrate is then quantified using methods such as ELISA or radiometric assays.
Murine Model of Contact Hypersensitivity (CHS)
This model is used to assess the in vivo efficacy of this compound on T-cell mediated skin inflammation.
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used animal model for rheumatoid arthritis to evaluate the therapeutic effects of anti-inflammatory compounds.
-
Induction of Arthritis : Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.
-
Treatment : this compound or a vehicle control is administered orally, typically starting from the day of immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
Clinical Assessment : The severity of arthritis is evaluated by scoring paw swelling, erythema, and joint mobility. Paw volume is also measured using a plethysmometer.
-
Histopathological Analysis : At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage destruction.
Conclusion
The experimental data presented in this guide demonstrate that this compound (Delgocitinib) is a potent pan-JAK inhibitor with significant anti-inflammatory effects in various preclinical models of inflammatory diseases.[7] Comparative studies suggest that this compound may offer a favorable efficacy and safety profile compared to other JAK inhibitors and conventional therapies. The provided experimental protocols and data summaries are intended to facilitate the objective evaluation and potential validation of this compound's therapeutic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Delgocitinib in dermatology: a topical pan-JAK inhibitor for chronic hand eczema and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of atopic dermatitis with ruxolitinib cream (JAK1/JAK2 inhibitor) or triamcinolone cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel JAK inhibitor this compound reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
JTE-052 (Delgocitinib) vs. Topical Corticosteroids: A Comparative Analysis in Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel JAK Inhibitor and the Gold Standard in Topical Dermatitis Treatment.
In the management of inflammatory skin conditions such as atopic dermatitis, topical corticosteroids have long been the first-line therapy. However, their long-term use is associated with well-documented side effects, including skin atrophy. This has driven the development of novel non-steroidal topical agents. Among these, JTE-052 (delgocitinib), a pan-Janus kinase (JAK) inhibitor, has emerged as a promising alternative. This guide provides a detailed comparison of this compound and topical corticosteroids, focusing on their mechanisms of action, and preclinical and clinical data in dermatitis models.
Mechanisms of Action: A Tale of Two Pathways
This compound and topical corticosteroids exert their anti-inflammatory effects through distinct molecular pathways. This compound targets the intracellular JAK-STAT signaling pathway, a central hub for numerous cytokine receptors implicated in the pathogenesis of dermatitis. In contrast, topical corticosteroids act via the glucocorticoid receptor, leading to broad anti-inflammatory, immunosuppressive, and anti-proliferative effects.
This compound: Targeting Cytokine Signaling at its Core
This compound is a pan-JAK inhibitor, meaning it inhibits multiple members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). This broad-spectrum inhibition allows it to block the signaling of a wide array of pro-inflammatory cytokines, including those involved in Th1, Th2, and Th17 responses, which are crucial in the pathophysiology of atopic dermatitis. By blocking the JAK-STAT pathway, this compound prevents the downstream transcription of genes involved in inflammation and immune cell activation.[1]
Topical Corticosteroids: Broad Genomic and Non-Genomic Effects
Topical corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR).[2] This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins, such as lipocortin-1, or downregulate the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][3] This broad action on gene transcription accounts for their potent anti-inflammatory effects but also contributes to side effects like skin atrophy.[2]
Preclinical Performance in Dermatitis Models
Preclinical studies in rodent models have provided valuable insights into the comparative efficacy and safety of this compound and topical corticosteroids. A key area of differentiation is the effect on skin thickness, a surrogate for the clinical side effect of skin atrophy.
Head-to-Head Comparison of Topical this compound and Corticosteroids on Normal Skin
A study by Anagawa-Nakamura et al. (2020) directly compared the effects of 0.5% delgocitinib ointment with representative topical corticosteroids of varying potencies on the ear pinna of normal mice over 14 days. The results demonstrated a clear difference in the safety profile concerning skin atrophy.
| Treatment Group | Mean Ear Pinna Thickness (mm) at Day 14 (± SD) | Change in Ear Pinna Thickness from Baseline | Histopathological Findings |
| Delgocitinib Ointment 0.5% | ~0.25 | No significant change | No epidermal thinning or sebaceous gland atrophy |
| Prednisolone Valerate Acetate 0.3% (Medium Potency) | <0.20 | Significant decrease | Epidermal thinning, sebaceous gland atrophy |
| Betamethasone Valerate 0.12% (Strong Potency) | <0.20 | Significant decrease | Epidermal thinning, sebaceous gland atrophy |
| Difluprednate 0.05% (Very Strong Potency) | <0.20 | Significant decrease | Epidermal thinning, sebaceous gland atrophy |
| Data adapted from Anagawa-Nakamura et al., 2020. Specific numerical values are derived from graphical representations in the publication. |
This study highlights that while all tested topical corticosteroids caused a significant decrease in ear pinna thickness and histological signs of atrophy, 0.5% delgocitinib ointment had no such effects.[1]
Efficacy in a Hapten-Induced Chronic Dermatitis Model
In a rat model of hapten-induced chronic dermatitis, topical application of this compound ointment was shown to be more effective than tacrolimus ointment in ameliorating skin inflammation. While a direct efficacy comparison with a topical corticosteroid was not the primary focus of this specific experiment, the study did note that this compound did not cause the thinning of normal skin associated with topical corticosteroids.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Normal Skin Atrophy Model in Mice
The study by Anagawa-Nakamura et al. (2020) provides a clear protocol for assessing skin atrophy.
-
Animal Model: Normal ICR mice.
-
Treatment: Once daily dermal application of 0.5% delgocitinib ointment or various topical corticosteroids to the ear pinna.
-
Duration: 14 days.
-
Assessments:
-
Ear pinna thickness measured regularly.
-
Histopathological examination for epidermal thinning, sebaceous gland atrophy, and changes in subcutaneous adipocytes.
-
Immunohistochemistry for epidermal tight junction proteins (claudin-1 and -4).[1]
-
Hapten-Induced Chronic Dermatitis Model in Rats
The Tanimoto et al. (2017) study utilized a well-established model of chronic skin inflammation.
-
Animal Model: Rats.
-
Induction of Dermatitis: Repeated application of a hapten (e.g., oxazolone) to induce a chronic inflammatory response resembling atopic dermatitis.
-
Treatment: Topical application of this compound ointment or comparator agents.
-
Assessments:
-
Evaluation of skin inflammation (e.g., ear swelling).
-
Histological analysis of the inflamed tissue.
-
Measurement of inflammatory markers in the skin and serum (e.g., cytokines, IgE).
-
Clinical Comparison and Context
Direct head-to-head, randomized controlled trials comparing the efficacy of this compound (delgocitinib) and topical corticosteroids for the treatment of atopic dermatitis are limited in the publicly available literature. Clinical trials for delgocitinib have primarily used a vehicle (placebo) ointment as the comparator. However, data from these trials and studies in specific clinical scenarios provide a basis for an indirect comparison.
Efficacy of Delgocitinib in Atopic Dermatitis
Phase II and III clinical trials have demonstrated that delgocitinib ointment (at concentrations of 0.25% and 0.5%) is effective and well-tolerated for the treatment of pediatric and adult atopic dermatitis.[4][5]
| Study Population | Delgocitinib Concentration | Key Efficacy Outcome (vs. Vehicle) |
| Adults with Moderate-to-Severe AD | 0.25%, 0.5%, 1%, 3% | Significant reduction in modified EASI score at 4 weeks. |
| Pediatric Patients with AD | 0.25%, 0.5% | Superiority to vehicle in the percentage change of modified EASI score from baseline. |
| EASI: Eczema Area and Severity Index |
Proactive Maintenance Therapy
One study compared delgocitinib ointment with a topical corticosteroid for proactive maintenance therapy in patients with atopic dermatitis. While the topical corticosteroid group showed a lower eczema flare-up rate (16% vs. 32% for delgocitinib), stratum corneum hydration was better maintained in the delgocitinib group.
Summary and Conclusion
The available preclinical and clinical data position this compound (delgocitinib) as a promising topical treatment for dermatitis with a distinct profile compared to topical corticosteroids.
-
Mechanism: this compound offers a targeted approach by inhibiting the JAK-STAT pathway, a key driver of inflammation in atopic dermatitis. Topical corticosteroids have a broader, less specific mechanism of action.
-
Efficacy: Both this compound and topical corticosteroids are effective in reducing the signs and symptoms of dermatitis.
-
Safety: The key differentiating factor based on preclinical data is the safety profile regarding skin atrophy. This compound has not been shown to cause the skin thinning that is a well-established side effect of long-term topical corticosteroid use.[1] This suggests a significant long-term safety advantage for this compound, particularly for chronic conditions requiring prolonged treatment or for use on sensitive skin areas.
For researchers and drug development professionals, this compound represents a successful example of a targeted therapy that addresses a key unmet need in the management of chronic inflammatory skin diseases – an effective treatment with a more favorable long-term safety profile than the current standard of care. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of this compound and topical corticosteroids in various patient populations and disease severities.
References
- 1. Effects of Delgocitinib Ointment 0.5% on the Normal Mouse Skin and Epidermal Tight Junction Proteins in Comparison With Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dermal Delivery Cargos of Clobetasol Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial: Delgocitinib Cream Outperforms Oral Alitretinoin for Severe Chronic Hand Eczema
In the first head-to-head phase 3 clinical trial comparing a topical pan-Janus kinase (JAK) inhibitor to an oral systemic therapy for severe chronic hand eczema (CHE), delgocitinib cream demonstrated superior efficacy and a more favorable safety profile than oral alitretinoin. The DELTA FORCE trial results indicate a significant advancement in the treatment landscape for this debilitating condition.[1][2][3][4]
This guide provides a comprehensive comparison of the clinical trial results for delgocitinib and alitretinoin, tailored for researchers, scientists, and drug development professionals.
Efficacy Outcomes
Delgocitinib cream was superior to oral alitretinoin across all primary and key secondary endpoints at week 12. The topical treatment not only showed a greater reduction in the severity of hand eczema but also led to a higher proportion of patients achieving clear or almost clear skin.
Table 1: Key Efficacy Endpoints at Week 12
| Efficacy Endpoint | Delgocitinib Cream 20 mg/g | Oral Alitretinoin 30 mg | p-value |
| Primary Endpoint | |||
| LS Mean Change in HECSI Score¹[1][2][5] | -67.6 | -51.5 | <0.001 |
| Key Secondary Endpoints | |||
| HECSI-90 (% of patients)²[1][6] | 38.6% | 26% | 0.003 |
| IGA-CHE Success (% of patients)³[1][5] | 27.2% | 16.6% | 0.004 |
| Change in HESD Itch Score⁴[1] | -3.0 | -2.4 | 0.005 |
| Change in HESD Pain Score⁵[1] | -2.0 | -2.3 | 0.018 |
¹Least Squares (LS) mean change from baseline in Hand Eczema Severity Index (HECSI) score. A greater negative value indicates more improvement. ²Percentage of patients with at least a 90% improvement in HECSI score from baseline. ³Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE) success, defined as a score of 0 (clear) or 1 (almost clear). ⁴Change from baseline in weekly average Hand Eczema Symptom Diary (HESD) itch score. ⁵Change from baseline in weekly average HESD pain score.
The therapeutic benefits of delgocitinib were observed as early as week 1 and were sustained through week 24.[1][2] Furthermore, a significantly greater proportion of patients treated with delgocitinib achieved a meaningful improvement in their quality of life, as measured by the Dermatology Life Quality Index (DLQI), with a reduction of at least 4 points at both weeks 12 and 24.[1]
Safety and Tolerability
The safety profile of topical delgocitinib was notably more favorable compared to oral alitretinoin. Patients receiving delgocitinib experienced substantially fewer adverse events (AEs), particularly systemic side effects commonly associated with oral retinoids.
Table 2: Summary of Adverse Events (AEs)
| Adverse Event Category | Delgocitinib Cream 20 mg/g | Oral Alitretinoin 30 mg |
| Any Adverse Events[2][6][7] | 49.4% | 76.1% |
| Study Drug-Related AEs[1] | 9.5% | 54.3% |
| Serious AEs[1][2] | 2.0% | 4.9% |
| Discontinuation due to AEs[2] | 1.2% | 10.1% |
The most frequently reported adverse event for alitretinoin was headache, affecting nearly a third of the patients, whereas it was reported in only a small fraction of the delgocitinib group.
Table 3: Common Adverse Events
| Adverse Event | Delgocitinib Cream 20 mg/g | Oral Alitretinoin 30 mg |
| Headache[1][7][8] | 4.0% | 32.4% |
| Nasopharyngitis[1][7][8] | 11.9% | 13.8% |
| Nausea[6][7][8] | <1% | 6% |
Mechanisms of Action
Delgocitinib and alitretinoin address the pathophysiology of chronic hand eczema through distinct molecular pathways.
Delgocitinib is a pan-JAK inhibitor that modulates the immune response by interfering with the JAK-STAT signaling pathway, which is crucial for the action of multiple cytokines involved in inflammation and skin barrier dysfunction.[2]
References
- 1. Delgocitinib cream outperforms oral alitretinoin in chronic hand eczema - Medical Conferences [conferences.medicom-publishers.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. LEO Pharma announces positive phase 3 head-to-head data results from DELTA FORCE trial comparing delgocitinib cream with alitretinoin capsules in adults with severe chronic hand eczema (CHE) | LEO Pharma [via.ritzau.dk]
- 5. hcplive.com [hcplive.com]
- 6. Delgocitinib Cream More Effective Than Oral Alitretinoin for Severe Hand Eczema | MedPage Today [medpagetoday.com]
- 7. mims.com [mims.com]
- 8. Efficacy and safety of topical delgocitinib cream versus oral alitretinoin capsules in adults with severe chronic hand eczema (DELTA FORCE): a 24-week, randomised, head-to-head, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of JTE-052 (Delgocitinib) and Other Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for a multitude of inflammatory and autoimmune diseases. By targeting the intracellular JAK-STAT signaling pathway, these small molecule inhibitors effectively modulate the immune response. JTE-052 (Delgocitinib) is a pan-JAK inhibitor that has been primarily developed as a topical treatment, distinguishing it from many other systemically administered JAK inhibitors. This guide provides a comprehensive comparison of the safety profile of this compound with other prominent JAK inhibitors, supported by experimental data and methodologies, to inform preclinical and clinical research strategies.
Executive Summary
This compound (Delgocitinib), when administered topically, exhibits a highly favorable safety profile characterized by minimal systemic absorption.[1][2][3][4] This localized activity stands in stark contrast to the systemic safety considerations associated with orally administered JAK inhibitors such as tofacitinib, baricitinib, upadacitinib, and ruxolitinib. The primary adverse events associated with topical delgocitinib are localized skin reactions, while systemic side effects that are a concern for oral JAK inhibitors, including serious infections, venous thromboembolism (VTE), and major adverse cardiovascular events (MACE), have not been significantly observed with topical delgocitinib in clinical trials.[5][6]
Data Presentation: Comparative Safety Profiles
The following tables summarize the quantitative safety data for this compound (topical delgocitinib) and other systemically administered JAK inhibitors. It is crucial to note that direct comparison of incidence rates for systemic adverse events is challenging due to the different routes of administration and the resulting minimal systemic exposure of delgocitinib.
Table 1: Common Adverse Events (AEs)
| Adverse Event | This compound (Delgocitinib) Ointment/Cream | Tofacitinib (Oral) | Baricitinib (Oral) | Upadacitinib (Oral) | Ruxolitinib (Oral) |
| Application Site Reactions | Contact dermatitis, Acne, Application site folliculitis[7][8] | N/A | N/A | N/A | N/A |
| Nasopharyngitis | Commonly reported[7][8][9] | Frequently reported | Frequently reported | Frequently reported | Frequently reported |
| Upper Respiratory Tract Infections | Reported | Frequently reported | Frequently reported | Frequently reported | Frequently reported |
| Headache | Reported | Frequently reported | Frequently reported | Frequently reported | Frequently reported |
| Nausea | Infrequently reported | Frequently reported | Frequently reported | Frequently reported | Reported |
| Diarrhea | Infrequently reported | Frequently reported | Reported | Reported | Frequently reported |
| Acne | Reported[7][8] | Infrequently reported | Infrequently reported | Frequently reported | Infrequently reported |
Note: "Frequently reported" indicates that the AE is among the most common in clinical trials for the respective drug. "Reported" indicates the AE has been observed. "Infrequently reported" suggests it is not among the most common AEs.
Table 2: Adverse Events of Special Interest (AESI)
| Adverse Event of Special Interest | This compound (Delgocitinib) Ointment/Cream | Tofacitinib (Oral) | Baricitinib (Oral) | Upadacitinib (Oral) | Ruxolitinib (Oral) |
| Serious Infections | No significant increase observed[5] | Increased risk | Increased risk | Increased risk | Increased risk |
| Herpes Zoster (Shingles) | No significant increase observed[5] | Increased risk | Increased risk | Increased risk | Increased risk |
| Venous Thromboembolism (VTE) | No significant increase observed[5] | Increased risk identified | Increased risk observed | Increased risk observed | Potential risk |
| Major Adverse Cardiovascular Events (MACE) | No significant increase observed[5] | Increased risk identified | Potential risk | Potential risk | Potential risk |
| Malignancy (excluding NMSC) | No significant increase observed[5] | Potential increased risk | Potential increased risk | Potential increased risk | Potential risk |
| Non-Melanoma Skin Cancer (NMSC) | No significant increase observed | Increased risk observed | Increased risk observed | Increased risk observed | Increased risk |
| Gastrointestinal Perforation | Not reported as a significant risk | Identified risk | Low incidence | Low incidence | Not a prominent risk |
| Thrombocytopenia | Not reported as a significant risk | Can occur | Can occur | Can occur | Common, dose-dependent |
| Anemia | Not reported as a significant risk | Can occur | Can occur | Can occur | Common, dose-dependent |
NMSC: Non-Melanoma Skin Cancer. It is important to consult the specific prescribing information for each drug for detailed incidence rates and risk factors.
Experimental Protocols: Safety Assessment of JAK Inhibitors
The safety of JAK inhibitors is rigorously evaluated through a combination of non-clinical and clinical studies. While specific protocols are proprietary, the general methodologies include:
Non-Clinical Safety Assessment
-
In Vitro Kinase Profiling: This is a crucial initial step to determine the selectivity of a JAK inhibitor. The compound is tested against a large panel of kinases (often over 400) to identify potential off-target interactions.[10] Assays like radiometric assays (measuring ATP incorporation) or fluorescence-based assays are commonly used.[10]
-
Cellular Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) are employed to confirm that the inhibitor binds to its intended JAK target and to investigate binding to potential off-targets within a cellular environment.[10]
-
Toxicology Studies: These are conducted in animal models to assess the overall toxicity profile, including effects on various organ systems, carcinogenicity, and reproductive toxicity.
Clinical Safety Assessment
-
Phase I-III Clinical Trials: These trials are designed to evaluate the safety and efficacy of the drug in humans. Safety monitoring includes the systematic collection of all adverse events, regular laboratory tests (e.g., complete blood count, lipid profile, liver function tests), and vital sign measurements. The DELTA 1, 2, and 3 trials for delgocitinib cream are examples of such studies that established its long-term safety and efficacy.[5][6]
-
Long-Term Extension Studies: These studies follow patients for extended periods to identify any long-term or rare adverse events.
-
Post-Marketing Surveillance: Ongoing monitoring of the drug's safety in a real-world setting after it has been approved. This can help identify rare adverse events that may not have been detected in clinical trials.
Mandatory Visualization
The following diagrams illustrate the JAK-STAT signaling pathway, a conceptual workflow for safety assessment, and the logical relationship of delgocitinib's safety profile in comparison to systemic JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Caption: A general experimental workflow for assessing the safety of JAK inhibitors.
Caption: Logical relationship of this compound's safety profile versus systemic JAK inhibitors.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Phase 1 studies to assess the safety, tolerability and pharmacokinetics of JTE‐052 (a novel Janus kinase inhibitor) ointment in Japanese healthy volunteers and patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systemic exposure and bioavailability of delgocitinib cream in adults with moderate to severe Chronic Hand Eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Long-term safety and efficacy of delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of JTE-052 (Delgocitinib) for Atopic Dermatitis
This guide provides a comparative analysis of the efficacy of JTE-052 (delgocitinib) ointment with other topical Janus kinase (JAK) inhibitors for the treatment of atopic dermatitis (AD). The data presented is based on published clinical trial results to assist researchers, scientists, and drug development professionals in evaluating the therapeutic landscape for AD.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound is a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and Tyk2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a key role in the inflammatory processes of atopic dermatitis.[2] Cytokines involved in the pathogenesis of AD, such as interleukins (IL-4, IL-13, IL-31) and interferons, activate JAKs, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[3] By inhibiting JAKs, this compound effectively blocks these downstream signaling events, thereby reducing inflammation and pruritus associated with AD.[2][4]
Efficacy Data Comparison
The following tables summarize the efficacy of topical this compound compared to other topical JAK inhibitors, focusing on key endpoints from clinical trials in patients with atopic dermatitis.
Table 1: this compound (Delgocitinib) Efficacy in Atopic Dermatitis
| Trial Phase | Treatment (Twice Daily) | Duration | Key Efficacy Endpoint | Result |
| Phase 2 | This compound 0.25% ointment | 4 weeks | % change in mEASI score | -41.7%[5][6] |
| Phase 2 | This compound 0.5% ointment | 4 weeks | % change in mEASI score | -57.1%[5][6] |
| Phase 2 | This compound 1% ointment | 4 weeks | % change in mEASI score | -54.9%[5][6] |
| Phase 2 | This compound 3% ointment | 4 weeks | % change in mEASI score | -72.9%[5][6] |
| Phase 2 | Vehicle ointment | 4 weeks | % change in mEASI score | -12.2%[5][6] |
| Phase 3 | Delgocitinib 0.5% ointment | 4 weeks | % change in mEASI score | -44.3%[1] |
| Phase 3 | Vehicle ointment | 4 weeks | % change in mEASI score | +1.7%[1] |
| Phase 3 (Infants) | Delgocitinib 0.25% & 0.5% | 28 weeks | Improvement in skin eczema | Demonstrated effect[7] |
Table 2: Comparative Efficacy of Topical JAK Inhibitors
| Drug | Trial Phase | Treatment (Twice Daily) | Duration | Key Efficacy Endpoint | Result |
| This compound (Delgocitinib) | Phase 2 | 3% ointment | 4 weeks | % change in mEASI score | -72.9%[5][8] |
| Tofacitinib | Phase 2a | 2% ointment | 4 weeks | % change in EASI score | -81.7%[9][10] |
| Ruxolitinib | Phase 3 (TRuE-AD1) | 1.5% cream | 8 weeks | IGA Treatment Success | 53.8%[11] |
| Ruxolitinib | Phase 3 (TRuE-AD2) | 1.5% cream | 8 weeks | IGA Treatment Success | 51.3%[11] |
| Vehicle | Phase 2a (Tofacitinib trial) | Vehicle ointment | 4 weeks | % change in EASI score | -29.9%[9][10] |
| Vehicle | Phase 3 (Ruxolitinib trials) | Vehicle cream | 8 weeks | IGA Treatment Success | 15.1% / 7.6%[11] |
Experimental Protocols
The clinical trials for these topical JAK inhibitors generally follow a similar structure, as outlined below.
Key Experimental Methodologies
A representative clinical trial for a topical treatment in atopic dermatitis typically involves the following stages:
This compound Phase 2 Study Protocol Summary: [5][6]
-
Objective: To assess the efficacy and safety of this compound ointment in adults with moderate-to-severe atopic dermatitis.
-
Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.
-
Patient Population: 327 Japanese adults with moderate-to-severe AD.
-
Treatment Arms: Patients were randomized to receive this compound ointment at concentrations of 0.25%, 0.5%, 1%, or 3%, vehicle ointment, or 0.1% tacrolimus ointment (as a reference) applied twice daily for 4 weeks.
-
Primary Efficacy Endpoint: The percentage change in the modified Eczema Area and Severity Index (mEASI) score from baseline to the end of treatment.
-
Secondary Efficacy Endpoints: Included changes in the pruritus Numerical Rating Scale (NRS) score.
Tofacitinib Phase 2a Study Protocol Summary: [9][10]
-
Objective: To evaluate the efficacy and safety of 2% tofacitinib ointment in adults with mild-to-moderate atopic dermatitis.
-
Study Design: A 4-week, randomized, double-blind, vehicle-controlled trial.
-
Patient Population: 69 adults with mild-to-moderate AD.
-
Treatment Arms: Patients were randomized (1:1) to receive either 2% tofacitinib ointment or a vehicle ointment twice daily.
-
Primary Efficacy Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.
-
Secondary Efficacy Endpoints: Included percentage change in affected body surface area (BSA), Physician's Global Assessment (PGA) response, and change in patient-reported pruritus.
Ruxolitinib Phase 3 (TRuE-AD1 and TRuE-AD2) Study Protocol Summary: [11][12]
-
Objective: To determine the efficacy and safety of ruxolitinib cream in adolescents and adults with atopic dermatitis.
-
Study Design: Two identical, randomized, double-blind, vehicle-controlled Phase 3 studies.
-
Patient Population: Patients aged 12 years and older with AD for at least 2 years, an Investigator's Global Assessment (IGA) score of 2 or 3, and 3% to 20% affected body surface area.
-
Treatment Arms: Patients were randomized (2:2:1) to twice-daily application of 0.75% ruxolitinib cream, 1.5% ruxolitinib cream, or vehicle cream for 8 weeks.
-
Primary Efficacy Endpoint: IGA Treatment Success (IGA score of 0 or 1 with at least a 2-grade improvement from baseline) at week 8.
-
Secondary Efficacy Endpoints: Included ≥75% improvement in EASI (EASI-75) and a ≥4-point improvement in the itch Numerical Rating Scale (NRS4).
References
- 1. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. The Janus kinase inhibitor this compound improves skin barrier function through suppressing signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK inhibitor this compound regulates contact hypersensitivity by downmodulating T cell activation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of topical this compound, a Janus kinase inhibitor, in Japanese adult patients with moderate-to-severe atopic dermatitis: a phase II, multicentre, randomized, vehicle-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Top-line Results of Phase 3 Clinical Study of this compound Ointment, JAK Inhibitor, in Infant Patients with Atopic Dermatitis in Japan | JT Global Site [jt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Topical tofacitinib for atopic dermatitis: a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Efficacy, Safety, and Long-Term Disease Control of Ruxolitinib Cream Among Adolescents with Atopic Dermatitis: Pooled Results from Two Randomized Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
JTE-052: A Definitive Pan-Janus Kinase Inhibitor with No Credible Alternative Mechanism of Action
New research and extensive preclinical data strongly validate that the therapeutic effects of JTE-052 (delgocitinib) are unequivocally driven by its function as a potent pan-Janus Kinase (JAK) inhibitor. To date, no significant alternative theories regarding its mechanism of action have been substantiated in scientific literature. This guide provides a comprehensive comparison of this compound's activity with other JAK inhibitors and details the experimental evidence supporting its established mechanism.
This compound is a small-molecule inhibitor that targets the Janus kinase family of enzymes—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2)—which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[1][2][3] By inhibiting these enzymes, this compound effectively modulates the immune system, making it a therapeutic option for inflammatory conditions such as atopic dermatitis and rheumatoid arthritis.[4][5]
Comparative Inhibitory Profile of this compound
Experimental data demonstrates that this compound potently inhibits all four JAK family members in a concentration-dependent manner.[4][6] Its inhibitory profile is comparable to other well-known JAK inhibitors, such as tofacitinib and ruxolitinib, although with distinct selectivity.
Table 1: In Vitro Enzymatic Inhibition of JAKs
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Tyk2 IC₅₀ (nM) |
| This compound | 2.8 ± 0.6 | 2.6 ± 0.2 | 13 ± 0 | 58 ± 9 |
| Tofacitinib | 112 | 20 | 1 | >400 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data compiled from multiple preclinical studies.[4][7][8] |
This compound exhibits a balanced inhibition of JAK1 and JAK2, with slightly less potency against JAK3 and Tyk2.[4] This pan-JAK inhibition profile is believed to contribute to its broad efficacy in inflammatory diseases driven by multiple cytokine pathways.
Table 2: Inhibition Constants (Ki) for this compound
| JAK Subtype | Ki (nM) |
| JAK1 | 2.1 ± 0.3 |
| JAK2 | 1.7 ± 0.0 |
| JAK3 | 5.5 ± 0.3 |
| Tyk2 | 14 ± 1 |
| Ki values indicate the binding affinity of the inhibitor to the enzyme.[4] |
Validated Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism through which this compound inhibits JAK enzymes is by competing with adenosine triphosphate (ATP) for its binding site on the kinase domain.[4][9] This mode of action prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking downstream signaling.
Kinase Selectivity Profile
To assess the specificity of this compound, its activity was tested against a panel of other kinases. At a concentration of 1,000 nM, this compound did not significantly inhibit other kinases, with the exception of ROCK-II.[4] This high degree of selectivity for the JAK family minimizes the potential for off-target effects, which is a crucial aspect of its safety profile.
Experimental Protocols
The validation of this compound's mechanism of action is supported by a range of standardized in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant JAKs.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are used.
-
This compound is serially diluted and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using methods like ELISA or TR-FRET.[10][11][12]
-
The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is determined from the dose-response curve.
Cellular STAT Phosphorylation Assay
This assay confirms that this compound can inhibit JAK signaling within a cellular context.
Methodology:
-
Primary human inflammatory cells (e.g., T cells, B cells, monocytes) are isolated.[4]
-
Cells are pre-treated with varying concentrations of this compound.
-
Signaling is induced by stimulating the cells with a specific cytokine (e.g., IL-2, IL-6, IFN-α).[4]
-
Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of STAT proteins (pSTAT).[13][14][15]
-
The levels of pSTAT are quantified on a single-cell basis using flow cytometry.
-
The IC₅₀ for the inhibition of cytokine-induced STAT phosphorylation is then calculated.
This compound has been shown to effectively inhibit the phosphorylation of STAT proteins induced by various cytokines, with IC₅₀ values in the nanomolar range.[4]
In Vivo Models of Inflammatory Disease
The therapeutic relevance of this compound's mechanism of action has been validated in animal models of human inflammatory diseases.
-
Rat Collagen-Induced Arthritis (CIA) Model: This model mimics human rheumatoid arthritis. Oral administration of this compound has been shown to significantly ameliorate articular inflammation and joint destruction, even in therapeutic treatment settings where conventional drugs like methotrexate are ineffective.[4][16][17]
-
Mouse Contact Hypersensitivity (CHS) Model: This model is representative of allergic contact dermatitis. This compound administration attenuated skin inflammation by inhibiting T cell activation and proliferation.[6][18][19]
Conclusion
References
- 1. Delgocitinib | Immune-Inflammatory diseases | 1263774-59-9 - PHMO [phmo.com]
- 2. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
- 3. Delgocitinib | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 15. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. JAK inhibitor this compound regulates contact hypersensitivity by downmodulating T cell activation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of JTE-052: A Guide for Laboratory Professionals
Core Principles for Chemical Disposal
The disposal of any chemical substance should always be guided by the principle of minimizing risk to personnel and the environment. This involves a multi-step process that includes understanding the compound's properties, proper segregation of waste, and adherence to all applicable local, state, and federal regulations. For compounds where specific disposal information is lacking, a risk-based approach should be adopted.
Step-by-Step Disposal Protocol for JTE-052
The following procedure is a general guideline for the disposal of this compound in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review any available Safety Data Sheet (SDS) for the compound.
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused product, weighing papers, contaminated pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container. Do not mix this waste with non-hazardous laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound" or "Delgocitinib." The label should also include the approximate concentration and quantity of the waste.
-
Storage of Chemical Waste: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Secondary containment should be used to prevent spills.
-
Engagement of a Licensed Waste Disposal Service: The final disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Provide the disposal company with all available information on the chemical, including any SDS you may have.
-
Recommended Final Disposal Method: For many organic compounds used in research, incineration in a permitted hazardous waste incinerator is the preferred method of disposal. This ensures the complete destruction of the chemical.
-
Documentation: Maintain meticulous records of all hazardous waste generated. This should include the chemical name, quantity, date of generation, and the date of transfer to the waste disposal company. Retain all waste manifests and other documentation provided by the disposal company as proof of proper disposal.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically pertaining to the disposal of this compound, such as permissible concentration limits for different waste streams or specific environmental fate and transport data. In the absence of such data, a zero-release policy to the environment (i.e., no drain or regular trash disposal) is the most prudent approach.
| Data Point | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
This compound Disposal Decision Workflow
The following diagram outlines the logical steps for making decisions regarding the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
It is critical to emphasize that the information provided here is based on general laboratory safety principles. Always prioritize the specific guidelines provided by your institution and any manufacturer-supplied safety data.
References
Personal protective equipment for handling JTE-052
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of JTE-052 (Delgocitinib), a potent Janus kinase (JAK) inhibitor. While a Material Safety Data Sheet (MSDS) has classified this compound as not a hazardous substance or mixture, its pharmacological potency necessitates careful handling to minimize occupational exposure.[1] Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Even with extensive engineering controls, personnel working with potent compounds should wear suitable personal protective equipment (PPE). The following PPE is recommended for all procedures involving this compound powder:
-
Gloves : Nitrile gloves should be worn at all times. Double-gloving is recommended when handling the pure compound.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes or aerosol generation.
-
Lab Coat : A clean, buttoned lab coat must be worn to protect street clothing and skin from contamination.
-
Respiratory Protection : For operations with a high potential for aerosolization (e.g., weighing, preparing solutions, sonicating), a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All handling of the solid compound should be performed in a certified chemical fume hood or other ventilated enclosure.
Quantitative Data Summary
While this compound is a potent pharmacological agent, specific occupational exposure limits (OELs) have not been established.[2][3] The following table summarizes key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₆O | Cayman Chemical |
| Molecular Weight | 310.4 g/mol | Cayman Chemical |
| Appearance | Solid | Cayman Chemical |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL | Cayman Chemical |
| Hazard Classification | Not a hazardous substance or mixture | AbMole BioScience |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling potent compounds. The following step-by-step guidance outlines the process from preparation to disposal.
1. Preparation and Weighing:
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is clean and readily accessible.
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the desired amount of this compound using a calibrated analytical balance within the fume hood. Use a low-turbulence enclosure if available to minimize powder dispersal.
2. Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound powder within the fume hood.
-
Cap the vessel securely before mixing or sonicating to prevent aerosol generation.
-
If heating is required, use a controlled heating block or water bath within the fume hood.
3. Experimental Use:
-
Keep all containers of this compound, whether in solid or solution form, clearly labeled and sealed when not in use.
-
Conduct all experimental procedures involving this compound within a fume hood or other primary engineering control.
4. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate cleaning agent (e.g., 70% ethanol) after each use.
-
Dispose of all contaminated wipes and disposable materials as hazardous waste.
5. Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination: gloves, respirator, goggles, lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, wipes) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers : "RCRA Empty" containers that held this compound must be triple rinsed with a suitable solvent.[4] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[4] After rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycled according to institutional policy.[5]
-
Waste Pickup : Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
